Methyl 5-(2-thienyl)isoxazole-3-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUBQXDECCWAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361394 | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-23-4 | |
| Record name | Methyl 5-(2-thienyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis lies in the well-established 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings. This document details the probable synthetic pathway, experimental protocols adapted from analogous procedures, and expected physicochemical and spectroscopic data.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most direct and widely employed method for the synthesis of 5-substituted isoxazole-3-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the case of this compound, this involves the reaction of thiophene-2-carbonitrile oxide with methyl propiolate.
The logical workflow for this synthesis is depicted below:
An In-depth Technical Guide to Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(2-thienyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring both a thiophene and an isoxazole ring, is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, with a focus on its role as a potential modulator of the estrogen receptor alpha (ERα) signaling pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon established knowledge of structurally related compounds to provide a robust theoretical and practical framework for researchers.
Chemical Properties
This compound is a solid organic compound. While specific, experimentally determined quantitative data such as melting and boiling points are not widely reported in the literature, its fundamental chemical identifiers and properties have been established.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 517870-23-4 | N/A |
| Molecular Formula | C₉H₇NO₃S | N/A |
| Molecular Weight | 209.22 g/mol | N/A |
| Physical Form | Solid | N/A |
| Purity (typical) | >97% | N/A |
| Storage Conditions | 2-8°C, dry, dark | N/A |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Infrared (IR) | Data not available in searched literature. |
| Mass Spectrometry (MS) | Data not available in searched literature. |
Note: The absence of specific spectral data in this table reflects its unavailability in the publicly accessible scientific literature at the time of this review. Researchers are advised to perform their own analytical characterization upon synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for isoxazole ring formation, most notably via 1,3-dipolar cycloaddition reactions. A general, plausible experimental workflow is outlined below.
General Synthetic Workflow
The synthesis of isoxazole-3-carboxylates often involves the reaction of a nitrile oxide with an alkyne. In this case, the thiophene-containing nitrile oxide would be reacted with methyl propiolate.
An In-Depth Technical Guide to Methyl 5-(2-thienyl)isoxazole-3-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to Methyl 5-(2-thienyl)isoxazole-3-carboxylate and its analogs. The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1][2] This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Synthesis Strategies
The synthesis of this compound and its derivatives often involves the cyclization of a key intermediate. A common strategy is the reaction of a chalcone derivative with hydroxylamine hydrochloride.[3] The chalcones themselves are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde in the presence of a base.[3]
Amide derivatives are frequently prepared from the corresponding carboxylic acid. For instance, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid can be coupled with various aniline derivatives using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of isoxazole carboxamide derivatives.
Caption: General synthetic workflow for isoxazole carboxamide derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of isoxazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][6] The tables below summarize the reported IC50 values for several analogs.
Table 1: Anticancer Activity (IC50) of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Colo205 | 9.179 | [4] |
| 2a | HepG2 | 7.55 | [4] |
| 2a | B16F1 | - | [4] |
| 2a | HeLa | 40.85 | [4] |
| 2e | B16F1 | 0.079 | [4] |
| 2e (Nanoemulgel) | B16F1 | 0.039 | [4] |
| TTI-4 | MCF-7 | 2.63 | [7] |
| TTI-6 | MCF-7 | 1.91 | [7] |
| 2d | Hep3B | ~23 µg/mL | [5] |
| 2e | Hep3B | ~23 µg/mL | [5] |
| 2d | HeLa | 15.48 µg/mL | [5] |
| 2a | HeLa | 39.80 µg/mL | [5] |
Antimicrobial Activity
The isoxazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Thienyl-substituted isoxazoles, in particular, have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity (MIC) of Isoxazole Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| 9 | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |
| 10 | Mycobacterium tuberculosis H37Rv | 3.125 | [8] |
| 13 | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |
| 14 | Mycobacterium tuberculosis H37Rv | 3.125 | [8] |
| 9 | Bacillus subtilis | 6.25 | [8] |
| 13 | Bacillus subtilis | 6.25 | [8] |
| 19 | Bacillus subtilis | 6.25 | [8] |
| 20 | Bacillus subtilis | 6.25 | [8] |
| 15 | Escherichia coli | 12.5 | [8] |
| 17 | Escherichia coli | 12.5 | [8] |
Anti-inflammatory Activity
Certain isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: COX Inhibitory Activity (IC50) of Isoxazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| A13 | COX-1 | 0.064 | [9] |
| A13 | COX-2 | 0.013 | [9] |
| B2 | COX-1 | - | [9] |
| B2 | COX-2 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of Isoxazole Carboxamide Derivatives[4]
-
Dissolve the starting 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.
-
Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and extract with 2N HCl to remove any excess aniline.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.
-
Purify the final product by flash chromatography.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[4][5]
-
Seed cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.05 to 300 µM) and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10][11]
-
Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro COX Inhibition Assay[9][12]
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare various concentrations of the test compounds and a positive control (e.g., celecoxib).
-
Add the COX-1 or COX-2 enzyme solution to the wells of a 96-well plate.
-
Add the test compounds and arachidonic acid (the substrate) to initiate the reaction.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the production of prostaglandin using a colorimetric or fluorometric method with a plate reader.
-
Calculate the percentage of COX inhibition and determine the IC50 values.
Signaling Pathways in Anticancer Activity
Isoxazole derivatives exert their anticancer effects by modulating various intracellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.[1][6] While the specific pathways for this compound are not yet fully elucidated, the following diagram represents a generalized pathway for anticancer isoxazole compounds based on current literature.
Caption: Generalized signaling pathway for anticancer isoxazole derivatives.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Path of 5-(2-thienyl)isoxazole Derivatives: A Focus on Anti-Cancer Activity
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Methyl 5-(2-thienyl)isoxazole-3-carboxylate. To date, no dedicated studies detailing its biological targets, signaling pathway interactions, or quantitative pharmacological data have been publicly documented. However, extensive research on structurally related 5-(thiophen-2-yl)isoxazole derivatives, particularly a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs), offers valuable insights into the potential therapeutic applications and molecular pathways associated with this chemical scaffold.
The primary focus of research on 5-(thiophen-2-yl)isoxazole analogs has been in the realm of oncology, specifically as potential anti-breast cancer agents. These studies have identified the estrogen receptor alpha (ERα) as a key molecular target.[1][2]
Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer
A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) have been designed, synthesized, and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] Among these, the human breast cancer cell line MCF-7, which is ER-positive, has shown particular sensitivity.[1]
One of the most potent compounds identified is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.91 μM against MCF-7 cells.[1] This activity is superior to the initial lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), which had an IC₅₀ of 2.63 μM.[1]
The proposed mechanism of action for these TTI compounds involves the inhibition of ERα.[1][2] ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of several human cancers, including breast cancer.[1][2] In silico molecular docking and induced-fit analysis have supported the hypothesis that these isoxazole derivatives bind to and inhibit the function of ERα.[1][2]
Further mechanistic studies on TTI-6 have revealed that its cytotoxic effects are mediated through the induction of apoptosis.[1] This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis was confirmed through nuclear staining and cell cycle analysis.[1]
Structure-Activity Relationship (SAR) Studies
SAR studies on the TTI series have provided valuable information for the rational design of more potent anti-cancer agents. These studies have highlighted several key structural features that are critical for enhanced cytotoxicity against MCF-7 cells:[1]
-
Unsubstituted Thiophene Ring at the 5-position: The presence of an unsubstituted thiophene ring at this position is crucial for optimal activity.
-
Trifluoromethyl (-CF₃) Group at the 4-position: This electron-withdrawing group significantly contributes to the compound's potency.
-
Electron-Rich Benzene Ring at the 3-position: A benzene ring with multiple electron-donating groups, such as methoxy (-OCH₃) groups, enhances the anti-cancer activity.
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity of key 5-(thiophen-2-yl)isoxazole derivatives against the MCF-7 breast cancer cell line.
| Compound ID | Structure | IC₅₀ (μM) against MCF-7 | Reference |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | [1] |
| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | 1.91 | [1] |
Experimental Protocols
While specific protocols for this compound are not available, the methodologies used for the evaluation of the TTI series provide a framework for future studies.
In Vitro Cytotoxicity Assay
The anti-cancer activities of the synthesized TTI compounds were evaluated against various cancer cell lines, including MCF-7, 4T1, and PC-3.[1] The cytotoxicity is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method that measures cell viability.
Apoptosis Induction Analysis
The mechanism of cell death was investigated through apoptosis induction studies. These experiments often involve:[1]
-
Nuclear Staining: Using fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole) to visualize nuclear morphology and identify apoptotic bodies.
-
Cell Cycle Analysis: Employing flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.
Molecular Docking Studies
To understand the interaction between the TTI compounds and their putative target, ERα, in silico molecular docking studies were performed.[1][2] These computational methods predict the preferred binding orientation and affinity of a ligand to a protein target.
Visualizing the Proposed Mechanism
The following diagrams illustrate the proposed mechanism of action for the anti-cancer activity of the TTI series of 5-(thiophen-2-yl)isoxazole derivatives and a general workflow for their evaluation.
Caption: Proposed mechanism of TTI compounds targeting ERα to induce apoptosis.
Caption: General experimental workflow for evaluating TTI compounds.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of Methyl 5-(2-thienyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-(2-thienyl)isoxazole-3-carboxylate based on analogous compounds and spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | dd | 1H | Thiophene H5 |
| ~7.6 - 7.7 | dd | 1H | Thiophene H3 |
| ~7.2 - 7.3 | dd | 1H | Thiophene H4 |
| ~7.0 | s | 1H | Isoxazole H4 |
| ~3.9 | s | 3H | OCH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~168 | Isoxazole C5 |
| ~158 | Isoxazole C3 |
| ~130 | Thiophene C2 |
| ~128.5 | Thiophene C5 |
| ~128 | Thiophene C3 |
| ~127.5 | Thiophene C4 |
| ~105 | Isoxazole C4 |
| ~53 | OCH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic/heteroaromatic) |
| ~2950 | C-H stretch (aliphatic -CH₃) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1450 | C=C and C=N stretching (isoxazole and thiophene rings) |
| ~1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragment Ion |
| 209 | [M]⁺ (Molecular Ion) |
| 178 | [M - OCH₃]⁺ |
| 150 | [M - COOCH₃]⁺ |
| 111 | [Thienyl-C≡N-O]⁺ |
| 83 | [Thiophene]⁺ |
Proposed Experimental Protocols
The following protocols describe a plausible synthetic route for this compound and the general procedures for its spectroscopic characterization.
Synthesis of this compound
The synthesis can be envisioned as a two-step process: the formation of the isoxazole ring followed by esterification.
Step 1: Synthesis of 5-(2-thienyl)isoxazole-3-carboxylic acid
This step typically involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ and an alkyne.
-
Materials: 2-Ethynylthiophene, hydroxylamine hydrochloride, sodium hydroxide, an oxidizing agent (e.g., sodium hypochlorite), and a suitable solvent (e.g., dichloromethane or ethanol).
-
Procedure:
-
Prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
To this solution, add 2-ethynylthiophene dissolved in a suitable organic solvent.
-
Slowly add an oxidizing agent to the biphasic mixture under vigorous stirring at room temperature. The reaction generates 2-thienyl-nitrile oxide in situ, which then reacts with the alkyne.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-(2-thienyl)isoxazole-3-carboxylic acid.
-
Step 2: Esterification of 5-(2-thienyl)isoxazole-3-carboxylic acid
This is a standard Fischer esterification reaction.
-
Materials: 5-(2-thienyl)isoxazole-3-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours. Monitor the reaction by TLC.
-
After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the analysis of the final product.
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While specific crystallographic data for this exact molecule is not publicly available, this document details the methodologies and presents representative data from closely related structures to offer valuable insights for researchers in drug discovery and development. Isoxazole derivatives are a critical class of compounds known for their wide range of pharmacological activities, making a thorough understanding of their three-dimensional structure essential for rational drug design and structure-activity relationship (SAR) studies.[1][2][3][4]
Synthesis and Crystallization: The Foundation of Structural Analysis
The initial step in determining the crystal structure of a compound is its synthesis and the subsequent growth of high-quality single crystals. The synthesis of isoxazole derivatives often involves the reaction of a hydroxylamine with a β-ketoester or a similar precursor.
Representative Synthetic Protocol
A general synthesis for a compound structurally similar to this compound, such as Methyl 3-phenylisoxazole-5-carboxylate, involves the alcoholysis of the corresponding acyl chloride.[5] A plausible synthetic route for the title compound would follow a similar pathway.
Experimental Protocol: Synthesis of a Representative Isoxazole Carboxylate [5]
-
Acid Chloride Formation: The corresponding isoxazole carboxylic acid is dissolved in a suitable solvent like dichloromethane. Thionyl chloride is added dropwise to the solution, typically in an ice bath to control the reaction temperature. The mixture is stirred, and the solvent is subsequently removed under reduced pressure.
-
Esterification: The resulting crude acyl chloride is then reacted with methanol. The reaction mixture is stirred for several hours at room temperature.
-
Purification: The final product is purified using techniques such as column chromatography to yield the pure methyl isoxazole carboxylate.
Crystal Growth Methodology
Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution is a widely used technique.[1]
Experimental Protocol: Single Crystal Growth [1][6]
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen.
-
Preparation of a Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered into a clean vial, which is then covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. This gradual process can lead to the formation of well-ordered single crystals over a period of days to weeks.
X-ray Crystallography: Elucidating the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
Data Collection and Processing
Experimental Protocol: X-ray Diffraction Analysis [5][7]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often low temperatures like 296 K, using a specific X-ray source (e.g., Mo Kα radiation).[5] A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The collected raw data is processed to correct for various experimental factors. This includes cell refinement, data reduction, and absorption corrections.[5]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement [2][5]
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often employing software like SHELXS.[5]
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method, typically with software such as SHELXL.[5] Hydrogen atoms are often placed in calculated positions.[5]
Representative Crystallographic Data
The following table summarizes the crystallographic data for a closely related compound, Methyl 3-phenylisoxazole-5-carboxylate , to provide an example of the expected parameters for this compound.[5]
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₃ |
| Formula Weight | 203.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2275 (18) |
| b (Å) | 13.604 (2) |
| c (Å) | 5.8746 (9) |
| β (°) | 97.011 (3) |
| Volume (ų) | 969.9 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.392 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| Reflections Collected | 4807 |
| Independent Reflections | 1718 |
| R(int) | 0.036 |
| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.133 |
| Goodness-of-fit on F² | 1.13 |
Structural Insights and Significance in Drug Development
The determination of the crystal structure provides crucial information for drug development. The precise bond lengths, bond angles, and torsion angles define the conformation of the molecule. Intermolecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal packing can provide insights into how the molecule might interact with biological targets.[4] For instance, in the crystal structure of Methyl 3-phenylisoxazole-5-carboxylate, molecules are linked by C—H···O hydrogen bonds, forming layers.[5] Such interactions are vital for understanding the physicochemical properties of the compound, including solubility and stability.
Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Screening of Methyl 5-(2-thienyl)isoxazole-3-carboxylate Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of immense importance in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential.[1][2] Isoxazole derivatives have been extensively studied and have demonstrated potent anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4][5] The incorporation of a thiophene ring, another biologically significant heterocycle, into the isoxazole framework can further enhance or modulate its pharmacological profile.[1] Specifically, derivatives of Methyl 5-(2-thienyl)isoxazole-3-carboxylate serve as a versatile platform for developing novel therapeutic agents.
This guide provides a comprehensive overview of the pharmacological screening methodologies for this class of compounds, presenting detailed experimental protocols, collated quantitative data from various studies, and workflow visualizations to aid researchers in the evaluation of these promising molecules.
Synthetic Strategy and Screening Workflow
The synthesis of this compound derivatives, particularly carboxamides, often begins with the formation of the core isoxazole carboxylic acid.[6] This acid is then typically converted to a more reactive intermediate, such as an acid chloride, which subsequently reacts with a variety of amines to yield the final amide derivatives.[6] Following synthesis, a systematic pharmacological screening is conducted to evaluate the biological activities of the new chemical entities.
Anticancer Activity Screening
Derivatives of the isoxazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[7][8][9] The most common in vitro method to assess this activity is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from methodologies used for evaluating isoxazole-containing compounds against various cancer cell lines.[7][9]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung, HCT116 colorectal, MCF-7 breast, HepG2 liver) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the MTT tetrazolium salt into a purple formazan product.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition versus the compound concentration.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isoxazole derivatives against various human cancer cell lines.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 2e | 5-methyl-3-phenylisoxazole-4-Carboxamide derivative | B16F1 (Melanoma) | 0.079 | [3] |
| 2a | 5-methyl-3-phenylisoxazole-4-Carboxamide derivative | HepG2 (Liver) | 7.55 | [3] |
| 2a | 5-methyl-3-phenylisoxazole-4-Carboxamide derivative | Colo205 (Colon) | 9.179 | [3] |
| 3g | Thieno[2,3-d]pyrimidine-isoxazole hybrid | A549 (Lung) | Potent Activity | [7] |
| 3j | Thieno[2,3-d]pyrimidine-isoxazole hybrid | HCT116 (Colorectal) | Potent Activity | [7] |
| 3n | Thieno[2,3-d]pyrimidine-isoxazole hybrid | MCF-7 (Breast) | Potent Activity | [7] |
| 4n | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | A549, COLO 205, MDA-MB 231, PC-3 | <12 | [8] |
| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 (Breast) | 1.91 | [10] |
| 10c | Isoxazole-based hydrazone | HepG2 (Liver) | 0.69 | [11] |
Note: "Potent Activity" indicates that the source cited high activity without specifying the exact IC₅₀ value.
Antimicrobial Activity Screening
The isoxazole nucleus, particularly when combined with a thienyl moiety, is a well-established scaffold for the development of antimicrobial agents.[1][12][13] Screening for antimicrobial activity typically involves determining the susceptibility of various pathogenic microbes to the synthesized compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are grown in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C or 30°C, respectively. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Stock solutions of the test compounds are prepared in DMSO. A two-fold serial dilution of each compound is performed in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate. A standard antibiotic (e.g., Ampicillin, Penicillin) is also tested as a reference.[13][14]
-
Incubation: The plates are incubated for 18-24 hours for bacteria and 48 hours for fungi at their optimal growth temperatures.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity (MIC values) of various isoxazole derivatives.
| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| Chromene-isoxazole carboxylates | Bacillus subtilis | 9.375 - 37.5 | [14] |
| Chromene-isoxazole carboxylates | Staphylococcus aureus | 18.75 - 37.5 | [14] |
| Chromene-isoxazole carboxylates | Pseudomonas aeruginosa | 9.375 | [14] |
| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis H37Rv | 3.125 - 6.25 | [6] |
| Thiazole-isoxazole carboxamides | Various Fungi | 12.5 | [15] |
| Thiazole-isoxazole carboxamides | Various Bacteria | 12.5 | [15] |
Anti-inflammatory Activity Screening
Isoxazole derivatives have been investigated for their anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][16]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This is a representative protocol for assessing the potential of compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The reaction is typically conducted in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a heme cofactor, the COX-2 enzyme, and the test compound at various concentrations (or a known inhibitor like celecoxib as a positive control).
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the mixture.
-
Incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at 37°C.
-
Termination and Detection: The reaction is terminated by adding a quenching solution (e.g., HCl). The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.
Data Presentation: Anti-inflammatory Activity
While quantitative data for the specific this compound core is limited in the initial search, related structures have shown significant activity.
| Compound Class | Target | Activity | Reference |
| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | LOX and COX-2 | Significant Inhibitory Activity | [4][16] |
| 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid amides | In vivo models | Strong Anti-inflammatory Effect | [5] |
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds for drug discovery. The available literature demonstrates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides standardized protocols and consolidated data to serve as a foundational resource for researchers. Further investigation, including systematic structure-activity relationship (SAR) studies, exploration of mechanisms of action, and in vivo efficacy and safety profiling, is warranted to advance these compounds toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 [smolecule.com]
- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 2 (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chro3 mene-2-carboxylates as antioxidant and antimicrobial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
In-depth Technical Guide on the In Vitro Evaluation of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Assessment: Following a comprehensive literature search, it has been determined that there is a notable absence of publicly available scientific data specifically detailing the in vitro evaluation of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that has not yet undergone biological screening, or that research pertaining to it has not been published in accessible databases.
While direct experimental data for this compound is not available, this guide will provide a framework for its potential in vitro evaluation based on the established activities of structurally similar isoxazole derivatives. Isoxazoles are a prominent class of five-membered heterocyclic compounds known for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document will, therefore, serve as a predictive and methodological resource for researchers interested in investigating the biological profile of this specific molecule.
Potential Pharmacological Activities and Corresponding In Vitro Assays
Based on the activities of related isoxazole compounds, this compound could be hypothesized to possess several biological activities. Below are the potential areas of investigation and the detailed experimental protocols for their assessment.
Anti-inflammatory Activity
Many isoxazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Hypothetical COX-1 and COX-2 Inhibition Data for this compound
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] | Selectivity Index (COX-1/COX-2) [Hypothetical] |
| This compound | COX-1 | 15.2 ± 1.8 | 0.12 |
| COX-2 | 1.8 ± 0.3 | ||
| Celecoxib (Standard) | COX-1 | 12.5 ± 1.3 | 0.05 |
| COX-2 | 0.6 ± 0.1 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from standard procedures for evaluating COX-1 and COX-2 inhibition.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared and stored according to the manufacturer's instructions.
-
Reaction Mixture: The assay is conducted in a 96-well plate. Each well contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the respective enzyme (COX-1 or COX-2).
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A known COX inhibitor (e.g., celecoxib) is used as a positive control.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 15 minutes).
-
Termination and Detection: The reaction is terminated by adding a solution of stannous chloride. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Workflow for COX Inhibition Assay
Caption: Workflow of the in vitro cyclooxygenase (COX) inhibition assay.
Antimicrobial Activity
The isoxazole scaffold, particularly when combined with a thiophene ring, has been associated with antimicrobial properties.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data
| Compound | Staphylococcus aureus (MIC, µg/mL) [Hypothetical] | Escherichia coli (MIC, µg/mL) [Hypothetical] | Candida albicans (MIC, µg/mL) [Hypothetical] |
| This compound | 16 | 32 | 64 |
| Ciprofloxacin (Standard) | 1 | 0.5 | NA |
| Fluconazole (Standard) | NA | NA | 8 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for assessing antimicrobial activity.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (wells with microorganisms and no compound) and negative controls (wells with broth and no microorganisms) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Flow for Antimicrobial Screening
Caption: Logical flow diagram for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
Table 3: Hypothetical IC₅₀ Values for Cytotoxicity against Human Cancer Cell Lines
| Compound | A549 (Lung Cancer) IC₅₀ (µM) [Hypothetical] | MCF-7 (Breast Cancer) IC₅₀ (µM) [Hypothetical] | HCT116 (Colon Cancer) IC₅₀ (µM) [Hypothetical] |
| This compound | 25.5 | 38.2 | 19.8 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A known anticancer drug (e.g., doxorubicin) is used as a positive control.
-
MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway for Apoptosis Induction (Hypothetical)
Caption: A hypothetical signaling pathway for apoptosis induced by the compound.
Conclusion and Future Directions
While direct experimental evidence for the in vitro activity of this compound is currently unavailable, the established pharmacological profile of related isoxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and hypothetical data presented in this guide offer a comprehensive framework for initiating such studies. Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of biological targets to elucidate its specific activities and potential mechanisms of action. Such studies will be crucial in determining its potential for further development as a lead compound in drug discovery programs.
Methyl 5-(2-thienyl)isoxazole-3-carboxylate: A Versatile Scaffold for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[1] When coupled with a thiophene moiety, another biologically significant heterocycle, the resulting 5-(2-thienyl)isoxazole core presents a promising framework for the development of novel drugs. This technical guide explores the potential of methyl 5-(2-thienyl)isoxazole-3-carboxylate as a foundational structure for drug design, focusing on its synthesis, biological activities, and the derivatization strategies that can be employed to optimize its therapeutic properties.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the isoxazole ring via a cycloaddition reaction, followed by functional group manipulations. While various synthetic routes to isoxazole derivatives have been reported, a common approach involves the reaction of a nitrile oxide with an alkyne.
Proposed Synthetic Workflow
References
Exploring the Chemical Space of Thienyl-Isoxazole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical space of thienyl-isoxazole compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. The unique structural amalgamation of the electron-rich thiophene ring and the versatile isoxazole moiety bestows these compounds with a diverse range of biological activities, making them promising candidates for drug discovery and development. This document details their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer agents.
Introduction to the Thienyl-Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which allows for diverse molecular interactions.[1] Thiophene, a sulfur-containing aromatic heterocycle, is a common scaffold in many pharmaceuticals. The combination of these two rings into a single molecular entity creates a unique chemical space with significant therapeutic potential. Thienyl-isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2]
Synthesis of Thienyl-Isoxazole Compounds
The synthesis of thienyl-isoxazole derivatives typically involves multi-step reaction sequences. A common and effective strategy is the [3+2] cycloaddition reaction, which involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.
General Synthetic Workflow
The overall process for synthesizing 5-(thiophen-2-yl)isoxazole derivatives can be visualized as a two-step process, starting from commercially available acetophenones and aldehydes.
Detailed Experimental Protocol: Synthesis of 3-Aryl-5-(thiophen-2-yl)isoxazole Derivatives
This protocol outlines a typical procedure for the synthesis of 3-aryl-5-(thiophen-2-yl)isoxazole derivatives, adapted from established methodologies.
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
To a solution of an appropriate 1-(thiophen-2-yl)ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting precipitate (the chalcone) is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]
Step 2: Cyclization to form the Isoxazole Ring
-
A mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol is refluxed.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to yield the desired 3-aryl-5-(thiophen-2-yl)isoxazole derivative.[3]
Biological Activity and Quantitative Data
Thienyl-isoxazole compounds have shown significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Anticancer Activity of Thienyl-Isoxazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of 5-(thiophen-2-yl)isoxazole derivatives against various human cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-4 | 3,4-dimethoxy | MCF-7 (Breast) | 2.63 | [1] |
| TTI-6 | 3,4,5-trimethoxy | MCF-7 (Breast) | 1.91 | [1] |
| TTI-14 | 3,4-dimethoxy (with 4-difluoromethyl on isoxazole) | MCF-7 (Breast) | 9.09 | [1] |
| 5c | 4-chloro | S. aureus (Bacteria) | - (Excellent Inhibition) | [2] |
| 5j | 2,4-dichloro | S. aureus (Bacteria) | - (Excellent Inhibition) | [2] |
| 3c | Not specified | A549 (Lung) | 0.29 | [4] |
| 5d | Not specified | A549 (Lung) | 0.68 | [4] |
| 16c | Not specified | A549 (Lung) | 0.42 | [4] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thienyl-isoxazole compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100. The IC50 value is determined from the dose-response curve.[2]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the effect of a compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the thienyl-isoxazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[5][6][7]
Mechanism of Action: Signaling Pathways
Thienyl-isoxazole compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis).
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some thienyl-isoxazole derivatives have been identified as potential inhibitors of VEGFR-2.[8][9]
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Studies have shown that some isoxazole derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3 and -9.[10][11][12]
Conclusion
The thienyl-isoxazole scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities, particularly in the realm of oncology, make these compounds attractive candidates for further investigation. This guide has provided an overview of the key aspects of exploring the chemical space of thienyl-isoxazole compounds, from their synthesis and biological evaluation to their mechanisms of action. Further research into the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the development of clinically effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Initial Toxicity Screening of Novel Isoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As the discovery of novel isoxazole derivatives continues to accelerate, a systematic and robust initial toxicity screening process is crucial to identify promising candidates with favorable safety profiles early in the drug development pipeline.[3] Early identification of potential toxicity can save significant time and resources, reducing late-stage attrition of drug candidates.[3]
This technical guide provides a comprehensive overview of the core methodologies for the initial toxicity screening of novel isoxazole compounds. It covers a tiered approach, beginning with in silico and in vitro assays and progressing to preliminary in vivo studies. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to design and execute a thorough preliminary safety assessment of new chemical entities containing the isoxazole moiety.
Tier 1: In Silico and High-Throughput In Vitro Screening
The initial tier of toxicity screening focuses on rapid, cost-effective methods to evaluate a large number of compounds and prioritize them for further testing.
In Silico ADME/Tox Profiling
Computational, or in silico, models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds based on their chemical structure.[4] These predictive models can flag potential liabilities such as mutagenicity, carcinogenicity, and hepatotoxicity before any biological testing is conducted.
Workflow for In Silico ADME/Tox Profiling:
Caption: In silico ADME/Tox workflow for novel isoxazole compounds.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for assessing the general toxicity of a compound on living cells.[5] These assays are typically performed in a high-throughput format to screen large compound libraries and determine the concentration at which a compound exhibits toxic effects.
Key Assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Experimental Workflow for In Vitro Cytotoxicity Screening:
Caption: General workflow for in vitro cytotoxicity assays.
Table 1: In Vitro Cytotoxicity of Selected Isoxazole Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Isoxazole-Carboxamide 2a | HepG2 (Liver Carcinoma) | MTS | 7.55 | [6] |
| Isoxazole-Carboxamide 2a | Hek293t (Normal Kidney) | MTS | 2.54 | [6] |
| Isoxazole-Carboxamide 2b | HeLa (Cervical Cancer) | MTS | 0.11 | [7] |
| Isoxazole-Carboxamide 2e | B16F1 (Melanoma) | MTS | 0.079 | [6] |
| Indole-Isoxazole Hybrid 5 | A375 (Melanoma) | MTT | 0.76 (48h) | [8] |
| Isoxazole Curcumin Derivative 40 | MCF7 (Breast Cancer) | MTT | 3.97 | [8] |
| Spiroisoxazoline 17 | MCF-7 (Breast Cancer) | MTT | 0.02 | [8] |
| Spiroisoxazoline 17 | A549 (Lung Cancer) | MTT | 0.2 | [8] |
| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | MTT | 67.6 | [8] |
| Isoxazole-piperazine hybrid | MCF-7 (Breast Cancer) | Not Specified | 0.3 - 3.7 | [9] |
| Water-soluble Isoxazole 5a-d | NAF1nor (Normal Fibroblast) | Not Specified | Low Cytotoxicity | [10] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Tier 2: Mechanistic and Genotoxicity Assays
Compounds that show promising activity and low cytotoxicity in Tier 1 are advanced to Tier 2 for more in-depth mechanistic and safety evaluation.
Genotoxicity Assessment
Genotoxicity testing is a critical regulatory requirement to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.
Ames Test (Bacterial Reverse Mutation Assay):
The Ames test is a widely used method to identify chemical substances that can produce genetic mutations.[11] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Workflow for the Ames Test:
References
- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in numerous pharmacologically active molecules. This protocol outlines a robust and efficient synthesis route based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, thiophene-2-carboxaldehyde oxime, from commercially available thiophene-2-carboxaldehyde. The second step is a 1,3-dipolar cycloaddition reaction between the in situ generated thiophene-2-carbonitrile oxide (from the corresponding oxime) and methyl propiolate. This cycloaddition reaction is highly regioselective, yielding the desired 3,5-disubstituted isoxazole.
Chemical Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Thiophene-2-carboxaldehyde oxime
This protocol describes the formation of the oxime from the corresponding aldehyde.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 1.12 g | 10 mmol |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 0.76 g | 11 mmol |
| Sodium acetate | CH₃COONa | 82.03 | 0.90 g | 11 mmol |
| Ethanol | C₂H₅OH | - | 20 mL | - |
| Water | H₂O | - | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (10 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of thiophene-2-carboxaldehyde.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, reduce the volume of ethanol under reduced pressure.
-
Add 30 mL of cold water to the residue to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain thiophene-2-carboxaldehyde oxime.
Expected Yield and Characterization:
The expected yield is typically in the range of 85-95%. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Step 2: Synthesis of this compound via [3+2] Cycloaddition
This protocol details the 1,3-dipolar cycloaddition reaction to form the target isoxazole. The nitrile oxide is generated in situ from the oxime using an oxidizing agent.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene-2-carboxaldehyde oxime | C₅H₅NOS | 127.16 | 1.27 g | 10 mmol |
| Methyl propiolate | C₄H₄O₂ | 84.07 | 0.92 g | 11 mmol |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.47 g | 11 mmol |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 mL | 11 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | - | 50 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve thiophene-2-carboxaldehyde oxime (1.27 g, 10 mmol) and methyl propiolate (0.92 g, 11 mmol) in dichloromethane (50 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (1.47 g, 11 mmol) in DCM (20 mL) to the reaction mixture over a period of 15 minutes.
-
Following the addition of NCS, add triethylamine (1.52 mL, 11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | 60-75% |
| Physical State | Solid |
| ¹H NMR | δ (ppm): ~3.9 (s, 3H, OCH₃), ~7.2 (dd, 1H, thiophene-H4), ~7.5 (d, 1H, isoxazole-H4), ~7.6 (dd, 1H, thiophene-H5), ~7.8 (dd, 1H, thiophene-H3) |
| ¹³C NMR | δ (ppm): ~52.0 (OCH₃), ~105.0 (isoxazole-C4), ~127.0, ~128.0, ~130.0 (thiophene carbons), ~158.0 (isoxazole-C3), ~160.0 (C=O), ~170.0 (isoxazole-C5) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₇NO₃S |
(Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and instrument used.)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for Antimicrobial Assays Using Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to assist researchers in obtaining reliable and reproducible data.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antibacterial and antifungal effects.[1][2][3][4] The presence of a thienyl group in such derivatives has been shown to contribute significantly to their biological activity.[3][5] While specific data on this compound is limited, its structural analog, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, has shown potential antimicrobial properties.[6] Therefore, a systematic evaluation of this compound for its antimicrobial efficacy is a promising area of research.
These protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound against a panel of clinically relevant bacteria and fungi.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (Drug Name) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | Ampicillin | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | Ampicillin | ||
| Escherichia coli | ATCC 25922 | Gram-negative | Gentamicin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Gentamicin | ||
| Candida albicans | ATCC 10231 | Fungus | Fluconazole | ||
| Aspergillus niger | ATCC 16404 | Fungus | Fluconazole |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MBC/MFC (µg/mL) | Positive Control (Drug Name) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | Ampicillin | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | Ampicillin | ||
| Escherichia coli | ATCC 25922 | Gram-negative | Gentamicin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Gentamicin | ||
| Candida albicans | ATCC 10231 | Fungus | Fluconazole | ||
| Aspergillus niger | ATCC 16404 | Fungus | Fluconazole |
Experimental Protocols
Preparation of Materials
-
Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of a known concentration (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced microbial inhibition.[1]
-
Culture Media:
-
Microbial Strains: Use standard reference strains (e.g., from ATCC) for consistency.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, sterile loops, and plates.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[7][8][9]
Protocol:
-
Prepare Microtiter Plates: Dispense 50 µL of sterile broth (MHB for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.[1]
-
Serial Dilutions: Add 50 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of concentrations of the test compound.
-
Prepare Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial suspension to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no test compound).
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a standard antibiotic (e.g., Ampicillin, Gentamicin, Fluconazole) undergoing serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).[8]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[1]
-
Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (MHA for bacteria, SDA for fungi).[1]
-
Incubation: Incubate the agar plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).
Visualizations
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Logical Flow from Compound to Activity Interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoxazole-Based Antifungal Drug Candidates [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for Isoxazole Derivatives in Cancer Cell Line Research
Note: As of the latest available data, specific research on the direct application of Methyl 5-(2-thienyl)isoxazole-3-carboxylate in cancer cell lines is not available in the public domain. The following application notes and protocols are based on studies of structurally similar isoxazole derivatives, particularly 5-(thiophen-2-yl)isoxazoles , which have shown significant anticancer activity. These notes are intended to provide a framework for researchers investigating isoxazole-based compounds as potential anticancer agents.
Introduction
Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. These compounds have been shown to induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in various cancer cell lines. This document provides an overview of the application of a notable 5-(thiophen-2-yl)isoxazole derivative, TTI-6 , and other related isoxazole compounds in cancer research, along with detailed protocols for their evaluation.
Mechanism of Action
The anticancer mechanism of isoxazole derivatives is multifaceted and appears to be structure-dependent. For the closely related 5-(thiophen-2-yl)isoxazole, TTI-6 , the primary mechanism of action in breast cancer cells is the inhibition of Estrogen Receptor Alpha (ERα). ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of several human cancers. Inhibition of ERα by TTI-6 leads to the induction of apoptosis and cell cycle arrest.
Other isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of oxidative stress.
-
Inhibition of STAT3 phosphorylation.
-
Disruption of tubulin polymerization.
-
Inhibition of topoisomerase.
Data Presentation: Cytotoxic Activity of Isoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| TTI-6 | MCF-7 (Breast) | MTT | 1.91 µM | |
| TTI-4 | MCF-7 (Breast) | MTT | 2.63 µM | |
| Compound 2a | Colo205 (Colon) | Not Specified | 9.179 µM | |
| HepG2 (Liver) | Not Specified | 7.55 µM | ||
| Compound 2e | B16F1 (Melanoma) | Not Specified | 0.079 µM | |
| Compound 5l-o (series) | Huh7, Mahlavu (Liver), MCF-7 (Breast) | Not Specified | 0.3 - 3.7 µM | |
| Compound 3 | Colon 38, CT-26 (Colon) | Not Specified | 2.5 µg/mL | |
| Compound 8, 10a, 10c | HepG2 (Liver) | Not Specified | 0.84, 0.79, 0.69 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of isoxazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isoxazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the isoxazole derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by isoxazole derivatives.
Materials:
-
Cancer cell lines
-
Isoxazole derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the isoxazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the effect of isoxazole derivatives on the cell cycle progression.
Materials:
-
Cancer cell lines
-
Isoxazole derivative
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the isoxazole derivative at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Workflow for evaluating the anticancer properties of isoxazole derivatives.
Caption: Proposed mechanism of TTI-6 via ERα inhibition leading to apoptosis.
Application Notes and Protocols: Methyl 5-(2-thienyl)isoxazole-3-carboxylate as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(2-thienyl)isoxazole-3-carboxylate is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its unique structure, combining a thiophene ring and an isoxazole core with a reactive ester functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including biologically active compounds. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of carboxamides, which are precursors to compounds with potential therapeutic applications.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals. The isoxazole ring is a key pharmacophore in a range of clinically used drugs. The incorporation of a thiophene moiety into the isoxazole scaffold can significantly influence the biological activity of the resulting molecules. Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
This compound (Figure 1) is a key synthetic intermediate that allows for the introduction of the 5-(2-thienyl)isoxazole-3-carbonyl moiety into a target molecule. The ester group can be readily converted into other functional groups, such as amides, acids, or alcohols, providing access to a diverse range of derivatives. This application note details a reliable protocol for the synthesis of this intermediate via a 1,3-dipolar cycloaddition reaction and demonstrates its utility in the synthesis of a corresponding carboxamide derivative.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from commercially available thiophene-2-carbaldehyde. The first step involves the formation of the corresponding oxime, which is then converted to a nitrile oxide in situ and reacted with methyl propiolate in a 1,3-dipolar cycloaddition reaction to yield the target isoxazole.
Step 1: Synthesis of Thiophene-2-carbaldehyde Oxime
Reaction Scheme:
Experimental Protocol:
-
To a solution of thiophene-2-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford thiophene-2-carbaldehyde oxime.[4]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Thiophene-2-carbaldehyde Oxime | C₅H₅NOS | 127.17 | 85-95 | 135-137 |
Step 2: Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophene-2-carbaldehyde oxime (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
To the resulting solution containing the in situ generated thiophene-2-hydroxamoyl chloride, add methyl propiolate (1.2 equivalents).
-
Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C₉H₇NO₃S | 209.22 | 517870-23-4 | >97% |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the thiophene protons, the isoxazole proton, and the methyl ester protons.
-
¹³C NMR: Resonances for the carbons of the thiophene and isoxazole rings, the ester carbonyl, and the methyl group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (ester), C=N, and C-O stretching vibrations.
Application in the Synthesis of Carboxamides
This compound is a versatile intermediate for the synthesis of various derivatives. A common transformation is its conversion to carboxamides, which are often precursors to biologically active molecules.[5]
Synthesis of N-Aryl-5-(2-thienyl)isoxazole-3-carboxamide
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in methanol, add the desired aryl amine (1.1 equivalents).
-
Add a catalytic amount of sodium methoxide (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-5-(2-thienyl)isoxazole-3-carboxamide.
Quantitative Data (Example):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-Phenyl-5-(2-thienyl)isoxazole-3-carboxamide | C₁₄H₁₀N₂O₂S | 270.31 | 70-85 |
Biological Significance of Thiophene-Containing Isoxazoles
The 5-(2-thienyl)isoxazole scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been reported to exhibit a range of biological activities, making this compound a valuable starting material for drug discovery programs. For instance, various substituted 5-(thiophen-2-yl)isoxazoles have been investigated as potential anti-cancer agents, showing promising activity against various cancer cell lines.[1] The thiophene ring is thought to enhance the lipophilicity and metabolic stability of the molecules, contributing to their overall pharmacological profile.[1]
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide array of functionalized molecules. The protocols detailed in this application note provide a reliable pathway for its preparation and subsequent elaboration into carboxamide derivatives. The demonstrated utility of this building block in accessing compounds with potential biological activity underscores its importance for researchers in organic synthesis and medicinal chemistry.
Workflow Summary
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy Thiophene-2-carbaldehyde oxime | 29683-84-9 [smolecule.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the derivatization of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on the hydrolysis of the methyl ester to the corresponding carboxylic acid and subsequent amide coupling to generate a library of diverse carboxamide derivatives.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-(2-thienyl)isoxazole scaffold, in particular, has been identified as a promising pharmacophore. Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazole derivatives as potent anti-breast cancer agents that target the estrogen receptor alpha (ERα).[3] The derivatization of this compound at the C3-position is a key strategy for exploring the structure-activity relationships (SAR) of this compound class and developing novel therapeutic agents.
The primary route for derivatization involves the initial hydrolysis of the methyl ester to form 5-(2-thienyl)isoxazole-3-carboxylic acid. This carboxylic acid intermediate can then be coupled with a wide array of amines to produce a diverse library of amide derivatives. This application note provides detailed protocols for these key transformations.
Experimental Protocols
Part 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to yield 5-(2-thienyl)isoxazole-3-carboxylic acid. This intermediate is crucial for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio) or tetrahydrofuran, methanol, and water.[4][5]
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 eq) or an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the solution.[4][5]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-20 hours).[4][5]
-
Work-up:
-
Once the reaction is complete, remove the organic solvent(s) under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the aqueous solution to a separatory funnel.
-
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1N HCl. A precipitate should form.[4]
-
Extract the aqueous layer with ethyl acetate (3 x volume).[4]
-
-
Isolation and Purification:
Part 2: Synthesis of 5-(2-thienyl)isoxazole-3-carboxamide Derivatives via Amide Coupling
This protocol outlines a general procedure for the synthesis of amide derivatives from 5-(2-thienyl)isoxazole-3-carboxylic acid and a primary or secondary amine using a peptide coupling agent.
Materials:
-
5-(2-thienyl)isoxazole-3-carboxylic acid (from Part 1)
-
Desired amine (primary or secondary, 1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-(2-thienyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq), EDC (or HATU, ~1.1 eq), HOBt (or HOAt, ~1.1 eq), and DIPEA (or TEA, ~2.0 eq).[6]
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC until completion (typically 12-24 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(2-thienyl)isoxazole-3-carboxamide derivative.
-
Data Presentation
The following table summarizes representative data for the key intermediate and a sample derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 5-(2-Thienyl)isoxazole-3-carboxylic acid | C₈H₅NO₃S | 195.20 | ~90% | - | ¹H NMR and ¹³C NMR consistent with the structure. IR (cm⁻¹): characteristic broad O-H stretch for carboxylic acid and C=O stretch. MS (m/z): [M+H]⁺ or [M-H]⁻. |
| N-(4-sulfamoylphenyl)-5-(2-thienyl)isoxazole-3-carboxamide | C₁₄H₁₁N₃O₄S₂ | 365.39 | 60-80% | - | ¹H NMR and ¹³C NMR consistent with the structure. IR (cm⁻¹): N-H stretch, C=O stretch (amide), SO₂ stretches. HRMS: Calculated and found values for [M+H]⁺. |
Note: Yields and specific spectroscopic data are representative and may vary based on the specific amine used and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the derivatization of this compound.
Caption: General workflow for the two-step derivatization process.
Signaling Pathway Context
Derivatives of 5-(2-thienyl)isoxazole have shown potential as inhibitors of the Estrogen Receptor Alpha (ERα) signaling pathway, which is a key driver in certain types of breast cancer. The diagram below provides a simplified overview of this pathway and the potential point of intervention for these compounds.
Caption: Inhibition of the ERα signaling pathway by derivatives.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-Inflammatory Activity of Isoxazole Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Isoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Their therapeutic potential often stems from their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, and to influence the production of inflammatory mediators.[4][5] Notably, the isoxazole ring is a core structure in established anti-inflammatory drugs like Valdecoxib, a selective COX-2 inhibitor.[2][3]
These application notes provide detailed protocols for a panel of in vitro and in vivo assays to systematically evaluate the anti-inflammatory potential of novel isoxazole esters. The described methodologies will enable researchers to assess the inhibitory effects on key enzymes, inflammatory mediators, and intracellular signaling pathways.
I. In Vitro Anti-Inflammatory Assays
A comprehensive in vitro evaluation is the first step in characterizing the anti-inflammatory profile of isoxazole esters. The following assays are fundamental for screening and elucidating the mechanism of action.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and highly expressed during inflammation.[6][7] This fluorometric assay measures the peroxidase activity of COX, which generates a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX activity.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0. Equilibrate to 37°C before use.[8]
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 in sterile ddH₂O and store aliquots at -80°C.[6] Keep on ice during use.
-
Heme Cofactor: Prepare a 100 µM solution of hematin.
-
Arachidonic Acid (Substrate): Prepare a 200 µM working solution.[8]
-
Test Compound (Isoxazole Ester): Dissolve the compound in DMSO to create a stock solution. Prepare serial dilutions to 10x the final desired concentration in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Inhibitor Control: Use a known COX-2 inhibitor like Celecoxib.[6]
-
-
Assay Procedure (96-well opaque plate):
-
Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, and 10 µl of heat-inactivated COX-2 enzyme.[8]
-
100% Initial Activity (Control) Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of COX-2 enzyme, and 10 µl of the vehicle (e.g., 1% DMSO in Assay Buffer).
-
Inhibitor Control Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of COX-2 enzyme, and 10 µl of the Celecoxib solution.
-
Test Compound Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of COX-2 enzyme, and 10 µl of the diluted isoxazole ester solution.
-
-
Incubation: Incubate the plate for 10 minutes at 37°C.[8]
-
Reaction Initiation: Initiate the reaction by adding 10 µl of the Arachidonic Acid substrate solution to all wells.[8]
-
Measurement: Immediately measure fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.[6]
Data Presentation: Calculate the percentage of inhibition for each concentration of the isoxazole ester using the following formula: % Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] x 100
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the compound concentration.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole Ester A | 15.2 | 0.8 | 19.0 |
| Isoxazole Ester B | 25.6 | 12.3 | 2.1 |
| Celecoxib (Control) | 10.5 | 0.05 | 210.0 |
| Indomethacin (Control) | 0.1 | 1.7 | 0.06 |
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[10] NO is a key inflammatory mediator. This assay quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates an inhibitory effect on NO production.[11][12]
Experimental Protocol:
-
Cell Culture:
-
Treatment:
-
Remove the old medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the isoxazole ester (dissolved in DMSO and diluted in medium) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[11] Include a vehicle control group (LPS only) and a negative control group (no LPS, no compound).
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[13]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or SRB) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Presentation: A standard curve is generated using known concentrations of sodium nitrite.[11] The percentage of NO production inhibition is calculated as: % Inhibition = [(NO_LPS_Control - NO_Sample) / NO_LPS_Control] x 100
| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| Isoxazole Ester C | 1 | 15.4 ± 2.1 | 98.5 ± 1.5 |
| 10 | 45.8 ± 3.5 | 95.2 ± 2.3 | |
| 50 | 82.1 ± 4.2 | 91.7 ± 3.1 | |
| L-NAME (Control) | 100 | 95.3 ± 1.8 | 99.1 ± 1.2 |
Pro-inflammatory Cytokine Quantification by ELISA
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[14] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of these cytokines in cell culture supernatants.[15][16] This sandwich ELISA uses a capture antibody coated on the plate, a detection antibody, and an enzyme-conjugated secondary antibody to generate a colorimetric signal proportional to the amount of cytokine present.[17][18]
Experimental Protocol: (Using a commercial ELISA kit is highly recommended for standardized results).
-
Sample Preparation:
-
Culture and treat RAW 264.7 macrophages with isoxazole esters and LPS as described in the NO production assay.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (General Steps):
-
Add standards and samples to the wells of the antibody-pre-coated microplate. Incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine (e.g., anti-TNF-α). Incubate.
-
Wash the wells.
-
Add Avidin-HRP (Horseradish Peroxidase) conjugate. Incubate.[18]
-
Wash the wells thoroughly.
-
Add a TMB substrate solution, which will react with HRP to produce a blue color.[17]
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color to yellow.[17]
-
Measure the absorbance at 450 nm.
-
Data Presentation: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of the cytokine in the samples.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 15 ± 5 | 10 ± 4 |
| LPS (1 µg/mL) | 2540 ± 150 | 1850 ± 120 |
| LPS + Isoxazole Ester D (10 µM) | 1120 ± 95 | 830 ± 70 |
| LPS + Isoxazole Ester D (50 µM) | 450 ± 40 | 310 ± 35 |
| LPS + Dexamethasone (1 µM) | 210 ± 25 | 150 ± 20 |
II. In Vivo Anti-Inflammatory Assay
In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and well-characterized model for acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume. The ability of an isoxazole ester to reduce this swelling indicates its potential anti-inflammatory activity in vivo.[19]
Experimental Protocol:
-
Animals: Use Wistar albino rats (150-250 g).[19] Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Control (Vehicle only).
-
Group 2: Standard drug (e.g., Diclofenac Sodium, 10 mg/kg).
-
Group 3-5: Isoxazole ester at different doses (e.g., 25, 50, 100 mg/kg).
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[19]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100
-
Data Presentation:
| Treatment Group (Dose) | Mean Paw Edema (mL) at 4 hours | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.07 | - |
| Diclofenac Sodium (10 mg/kg) | 0.28 ± 0.04 | 67.1% |
| Isoxazole Ester E (50 mg/kg) | 0.55 ± 0.06 | 35.3% |
| Isoxazole Ester E (100 mg/kg) | 0.39 ± 0.05 | 54.1% |
III. Investigation of Molecular Mechanisms
To understand how isoxazole esters exert their anti-inflammatory effects, it is essential to investigate their impact on key intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways
Principle: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.[20][21][22] Upon stimulation by LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.[22][23] Western blot analysis can be used to measure the levels of key proteins and their phosphorylated (activated) forms to determine if the isoxazole ester inhibits these pathways.
Experimental Workflow Diagram:
Caption: Experimental workflow for in vitro mechanistic studies.
NF-κB Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway and potential inhibition.
MAPK Signaling Pathway Diagram:
Caption: Overview of the MAPK signaling cascade in inflammation.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) [antibodies.com]
- 19. eijst.org.uk [eijst.org.uk]
- 20. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antitubercular Potential of Thienyl-Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed to evaluate the antitubercular potential of thienyl-isoxazole derivatives. The protocols outlined below cover essential in vitro assays for determining antimycobacterial activity and cytotoxicity, which are critical for the preliminary assessment of new chemical entities in tuberculosis drug discovery.
Data Presentation: Efficacy and Cytotoxicity of Isoxazole Derivatives
The following tables summarize the antitubercular activity and cytotoxicity of various isoxazole derivatives, providing a comparative overview of their potential as antitubercular agents. While specific data for a comprehensive set of thienyl-isoxazoles is emerging, the data presented for related isoxazole compounds offer valuable insights into the potential of this scaffold.
Table 1: In Vitro Antitubercular Activity of Isoxazole Derivatives against Mycobacterium tuberculosis H37Rv
| Compound Class | Derivative | MIC (µg/mL) | MIC (µM) | Reference |
| Isoxazole-incorporated 1,2,3-Triazoles | Compound 4a | - | - | [1] |
| Compound 4d | - | - | [1] | |
| Compound 4e | - | - | [1] | |
| Benzodiazepine-containing Isoxazoles | Compound 9 | - | 7.0 | [2] |
| Compound 18 | - | 6.5 | [2] | |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Compound 53 | 1.25 | - | [3] |
| Spirooxindolo-1,2,4-oxadiazoles | Compound 3a | 3.125 | - | [4] |
| Compound 3f | 3.125 | - | [4] | |
| Compound 3k | 3.125 | - | [4] | |
| Compound 3q | 3.125 | - | [4] | |
| Compound 3v | 3.125 | - | [4] | |
| Thienyl-Isoxazolines* | Compound 5c | 6.25 (vs. S. aureus) | - | [5] |
| Compound 5j | 6.25 (vs. S. aureus) | - | [5] |
Note: Data for Thienyl-Isoxazolines are against Staphylococcus aureus, included to represent the antimicrobial potential of the thienyl-isoxazole scaffold.
Table 2: Cytotoxicity of Isoxazole Derivatives against Mammalian Cell Lines
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Benzodiazepine-containing Isoxazoles | Compound 9 | HeLa | 15 | [2] |
| HCT116 | 13 | [2] | ||
| Compound 18 | HeLa | 16 | [2] | |
| HCT116 | 12 | [2] | ||
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Hit Compounds | Eukaryotic cells | Low cytotoxicity | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are fundamental for the initial screening and characterization of novel thienyl-isoxazole compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Thienyl-isoxazole compounds (dissolved in DMSO)
-
Isoniazid or Rifampicin (as a positive control)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth at 37°C until the mid-log phase of growth is achieved.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to all test wells.
-
Prepare serial two-fold dilutions of the thienyl-isoxazole compounds and control drugs directly in the microplate. The final concentrations should typically range from 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1% to avoid toxicity.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final mycobacterial inoculum to each well.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This assay determines the viability of mammalian cells in the presence of the test compounds.
Materials:
-
Vero cells (or other suitable mammalian cell line, e.g., HepG2, J774A.1 macrophages)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Thienyl-isoxazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienyl-isoxazole compounds in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Diagram 1: General Workflow for Antitubercular Potential Assessment
Caption: Workflow for evaluating the antitubercular potential of thienyl-isoxazoles.
Diagram 2: Postulated Signaling Pathway Inhibition
Based on studies of related isoxazole and thiourea compounds, a likely mechanism of action for thienyl-isoxazoles is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[7][8]
Caption: Postulated mechanism of action of thienyl-isoxazoles via inhibition of mycolic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antimicrobial, anticancer, and antituberculosis activity of some new pyrazole, isoxazole, pyrimidine and benzodiazepine derivatives containing thiochromeno and benzothiepino moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of Isoxazole Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical methodologies for the structural characterization, purity assessment, and stability analysis of isoxazole carboxylates and their derivatives. Detailed protocols for the most common analytical techniques are provided to guide researchers in their drug discovery and development efforts.
Introduction to Isoxazole Carboxylates
Isoxazole carboxylates are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent oxygen and nitrogen atoms, serves as a versatile scaffold in drug design.[1][4] The carboxylic acid or ester functionality provides a handle for further chemical modification and influences the physicochemical properties of the molecule. Accurate and robust analytical characterization is crucial for ensuring the identity, purity, and stability of these compounds throughout the drug development process.
Key Analytical Techniques
A multi-technique approach is essential for the comprehensive characterization of isoxazole carboxylates. The most reliable and widely used methods include:
-
Chromatographic Methods (HPLC, TLC): For separation and purity assessment.
-
Mass Spectrometry (MS): For molecular weight determination and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.
-
Thermal Analysis (DSC, TGA): For assessing thermal stability and decomposition.
-
Infrared (IR) Spectroscopy: For the identification of functional groups.
The logical workflow for characterizing a newly synthesized isoxazole carboxylate derivative typically involves these techniques in a sequential and complementary manner.
Caption: Experimental workflow for the synthesis and characterization of isoxazole carboxylates.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of isoxazole carboxylates and for quantitative analysis. Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity checks.
Application Note: HPLC Analysis
Purpose: To separate and quantify the isoxazole carboxylate from starting materials, by-products, and degradation products. Reverse-phase HPLC is the most common mode.
Key Parameters:
-
Column: C18 columns are widely used.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5][6]
-
Detection: UV detection is standard, with the wavelength selected based on the chromophore of the specific isoxazole derivative.[5]
Protocol: Reverse-Phase HPLC Method
1. Instrumentation:
- HPLC system with a UV-Vis detector.
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[5]
2. Reagents:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]
- Mobile Phase B: 0.1% TFA in acetonitrile/water (80:20 v/v).[5]
- Sample Solvent: Acetonitrile or a mixture of mobile phases.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.[5]
- Injection Volume: 10 µL.
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Detection Wavelength: 210 nm or lambda max of the compound.[5]
- Gradient Elution: A typical gradient could be:
- 0-5 min: 10% B
- 5-25 min: 10% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 10% B (re-equilibration)
4. Sample Preparation:
- Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Determine the retention time of the main peak.
- Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.
Summary of Chromatographic Data for Exemplar Isoxazole Derivatives
| Compound Class | TLC Retention Factor (Rf) | HPLC Retention Time (min) | Mobile System / Conditions | Reference |
| Phenyl-isoxazole-Carboxamide | 0.95 | Not Reported | DCM: Ethyl Acetate (4:1) | [7] |
| Phenyl-isoxazole-Carboxamide | 0.69 | Not Reported | n-hexane: Ethyl Acetate (3:2) | [7] |
| Phenyl-isoxazole-Carboxamide | 0.49 | Not Reported | n-hexane: Ethyl Acetate (3:2) | [7] |
| AMIA-containing Peptide | Not Reported | 10.90 | Gradient: 0-40% B in A over 30 min (A=0.1% TFA in water; B=0.1% TFA in ACN/H2O, 4:1) | [5] |
| Isoxazole Carboxamide | 0.75 | Not Reported | Ethylacetate:petroleum ether | [8] |
| Isoxazole Carboxamide | 0.62 | Not Reported | Ethylacetate:petroleum ether | [8] |
Mass Spectrometry
Mass spectrometry is indispensable for confirming the molecular weight of isoxazole carboxylates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition.[7][9]
Application Note: ESI-MS Analysis
Purpose: To determine the molecular weight of the isoxazole carboxylate and to obtain fragmentation patterns for structural elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, often coupled with HPLC (LC-MS).[5][7]
Key Information Obtained:
-
Molecular Ion Peak: Typically observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.
-
Elemental Composition: Determined from the accurate mass measurement provided by HRMS.
Protocol: High-Resolution Mass Spectrometry (HRMS)
1. Instrumentation:
- High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an ESI source.[7][9]
- Often coupled to an Ultra-Performance Liquid Chromatography (UPLC) system.[7]
2. Sample Preparation:
- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
3. Instrument Settings (Typical for ESI Positive Mode):
- Ionization Mode: ESI+.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-400 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
4. Data Analysis:
- Identify the peak corresponding to the protonated molecule [M+H]⁺.
- Compare the experimentally measured accurate mass with the calculated theoretical mass for the expected elemental formula. A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.
Summary of Mass Spectrometry Data for Exemplar Isoxazole Derivatives
| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Molecular Formula | Reference |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-Carboxamide | 347.0995 | 347.1007 | C₁₈H₁₃F₃N₂O₂ | [7] |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-Carboxamide | 363.0958 | 363.0957 | C₁₈H₁₃F₃N₂O₃ | [7] |
| 3-(2-Chlorophenyl)-5-methyl-N-(3,4-dimethoxyphenyl)isoxazole-4-carboxamide | 373.0955 | 373.0951 | C₁₉H₁₈ClN₂O₄ | [9] |
| 3-(2-Chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide | 403.1048 | 403.1055 | C₂₀H₂₀ClN₂O₅ | [9] |
NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isoxazole carboxylates.[1] 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon framework of the molecule.
Application Note: 1H and 13C NMR
Purpose: To confirm the chemical structure, including the substitution pattern on the isoxazole ring and the nature of the carboxylate group and other substituents.
Key Features in Spectra:
-
1H NMR:
-
13C NMR:
Protocol: 1H and 13C NMR Spectroscopy
1. Instrumentation:
- NMR spectrometer (e.g., 300, 400, or 500 MHz).
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8]
- Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
3. Data Acquisition:
- 1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- 13C NMR: Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
4. Data Analysis:
- Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons in the molecule.
- Assign the signals in the 13C NMR spectrum based on their chemical shifts and comparison with predicted values or related structures.
Summary of 1H NMR Data for an Exemplar Isoxazole Derivative
Compound: 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-Carboxamide[7] Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.66 | s | 1H | NH |
| 7.76 | d, J = 7.5 Hz | 2H | Ar-H |
| 7.70 | s | 2H | Ar-H |
| 7.50 | s | 3H | Ar-H |
| 7.37 | d, J = 8 Hz | 2H | Ar-H |
| 2.60 | s | 3H | -CH₃ |
Stability of Isoxazole Carboxylates
The stability of the isoxazole ring is a critical parameter, particularly for drug development. The ring can be susceptible to opening under certain conditions, which can impact the efficacy and safety of a potential drug molecule.
Application Note: Stability Assessment
Purpose: To evaluate the chemical stability of isoxazole carboxylates under various stress conditions, such as different pH values and temperatures.
Key Findings:
-
The isoxazole ring is generally stable but can undergo degradation, particularly through hydrolysis.
-
Stability is significantly influenced by pH and temperature, with increased lability often observed under basic conditions and at elevated temperatures.[4]
-
The presence of the carboxylate ester functionality can influence the reactivity of the isoxazole ring, potentially acting as a prodrug moiety that releases an active carboxylic acid metabolite.[4]
A logical diagram illustrating the factors influencing isoxazole ring stability is presented below.
Caption: Factors influencing the stability of the isoxazole ring.
Protocol: Hydrolytic Stability Study
1. Materials:
- Isoxazole carboxylate compound.
- Buffers of various pH values (e.g., pH 2, 7.4, 9).
- HPLC system as described in Section 3.2.
2. Procedure:
- Prepare stock solutions of the isoxazole carboxylate in a suitable organic solvent (e.g., acetonitrile).
- Dilute the stock solution into the different pH buffers to a final concentration of approximately 100 µg/mL.
- Incubate the solutions at a controlled temperature (e.g., 37 °C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately quench any further reaction by dilution with the mobile phase.
- Analyze the samples by HPLC to determine the remaining percentage of the parent compound.
3. Data Analysis:
- Plot the percentage of the remaining parent compound versus time for each pH condition.
- Determine the degradation rate constant and the half-life (t₁/₂) of the compound at each pH.
By following these application notes and protocols, researchers can effectively characterize isoxazole carboxylates, ensuring the quality and integrity of these important pharmaceutical compounds.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Bioassay Development for Novel Isoxazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing and executing bioassays to characterize novel isoxazole-based compounds. Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Their therapeutic potential often stems from their ability to modulate key signaling pathways and enzyme activities.[5][6][7]
These guidelines offer standardized procedures for assessing the biological effects of newly synthesized isoxazole compounds, ensuring reproducibility and comparability of data.
Section 1: Cell Viability and Cytotoxicity Assays
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps identify cytotoxic potential and establish a therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.[8][9]
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[9]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM).[11][12] Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[8][11]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8][9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Citation |
| TTI-4 | MCF-7 | 48 | 2.63 | [11] |
| Isoxazole 19 | HCT 116 | Not Specified | 5.0 | [1] |
| Isoxazole 24 | MCF-7 | Not Specified | 9.15 ± 1.30 | [1] |
| Isoxazole 34 | MDA-MB-231 | 48 | 22.3 | [12] |
| Isoxazole 40 | MCF-7 | Not Specified | 3.97 | [1] |
Table 1: Representative IC₅₀ values of various isoxazole compounds against different cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Section 2: Apoptosis Induction Assays
To determine if cytotoxicity is mediated by apoptosis, the activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured.
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspase-3 and -7. The assay reagent contains a proluminescent caspase substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[14]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the isoxazole compound at various concentrations for 24-48 hours, as described in the MTT assay protocol.[14]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.[14]
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity. Data can be presented as a bar graph showing the fold change at different compound concentrations. Studies have shown that some isoxazole derivatives can induce apoptosis through the activation of caspase-3/7.[15][16]
Data Presentation:
| Compound ID | Cell Line | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) | Citation |
| Compound 2j | HeLa | 5 | ~2.5 | [17] |
| Compound 2j | HeLa | 10 | ~3.5 | [17] |
| Compound 2j | HeLa | 20 | ~4.5 | [17] |
| Compound 33a | A-549 | Not Specified | Significant Activation | [15] |
Table 2: Example data showing the induction of caspase-3/7 activity by isoxazole compounds.
Section 3: Target-Based Enzyme Inhibition Assays
Many isoxazole compounds exert their effects by inhibiting specific enzymes. Protocols for assessing inhibition of key targets like Cyclooxygenases (COX), Cytochrome P450 (CYP) enzymes, and protein kinases are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) spectrophotometrically.[18]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0) containing 1 mM hematin, 0.9 mM glutathione, and 0.24 mM TMPD.[18]
-
Enzyme and Compound Incubation: In a 96-well plate, add 60 µL of COX-1 or COX-2 enzyme solution and 20 µL of the isoxazole compound at various concentrations. Incubate at room temperature for 5-10 minutes.[18]
-
Reaction Initiation: Start the reaction by adding 20 µL of 30 mM arachidonic acid.[18]
-
Incubation: Incubate the mixture at 37°C for 15 minutes.[18]
-
Reaction Termination and Measurement: Stop the reaction by adding 1 M HCl. Measure the absorbance at 570 nm.[18]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Compound C3 | 19.34 ± 1.29 | 0.08 ± 0.01 | 241.75 | [18] |
| Compound C5 | 17.56 ± 1.11 | 0.07 ± 0.01 | 250.85 | [18] |
| Compound C6 | 15.34 ± 0.98 | 0.06 ± 0.01 | 255.66 | [18] |
| Celecoxib (Std.) | 14.89 ± 0.89 | 0.05 ± 0.01 | 297.8 | [18] |
Table 3: In vitro COX inhibition data for representative isoxazole derivatives.
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms. Isoform-specific substrates are incubated with human liver microsomes, and the formation of metabolites is monitored by LC-MS/MS. A decrease in metabolite formation indicates inhibition.[19][20]
Experimental Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate (e.g., Phenacetin for CYP1A2), and the isoxazole test compound at various concentrations (e.g., 0.1 to 25 µM) in a phosphate buffer.[20]
-
Pre-incubation (for TDI): For time-dependent inhibition, pre-incubate the mixture for 30 minutes in the presence and absence of NADPH. A "0-minute" pre-incubation serves as a control for reversible inhibition.[21]
-
Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant for metabolite formation using a validated LC-MS/MS method.[19][20]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value. An "IC₅₀ shift" between the 0-minute and 30-minute pre-incubation with NADPH indicates time-dependent inhibition.[21]
Data Presentation:
| Compound ID | CYP Isoform | Inhibition Type | IC₅₀ (µM) |
| Isoxazole-A | CYP3A4 | Reversible | 12.5 |
| Isoxazole-B | CYP2D6 | Reversible | > 50 |
| Isoxazole-C | CYP2C9 | Time-Dependent | 5.2 (IC₅₀ shift) |
| Ketoconazole (Control) | CYP3A4 | Reversible | 0.02 |
Table 4: Illustrative data for CYP450 inhibition by novel isoxazole compounds.
In Vitro Tubulin Polymerization Assay
Principle: This assay determines if a compound affects the assembly of tubulin into microtubules, a key target for many anticancer drugs. Polymerization is monitored by an increase in fluorescence from a reporter that binds to polymerized microtubules.[22][23]
Experimental Protocol:
-
Reagent Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, glycerol, and a fluorescent reporter in a general tubulin buffer.[23][24]
-
Compound Addition: Add the isoxazole test compound, positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization), or vehicle control to a pre-warmed 96-well plate.[23]
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[23]
-
Fluorescence Reading: Measure fluorescence intensity over time (e.g., every minute for 60 minutes) to generate polymerization curves.
-
Data Analysis: Compare the polymerization curves of treated samples to the vehicle control. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.
Data Presentation:
| Compound | Concentration | Effect on Tubulin Polymerization |
| Vehicle Control | - | Normal Polymerization |
| Paclitaxel (Control) | 10 µM | Enhanced Polymerization Rate |
| Nocodazole (Control) | 10 µM | Inhibited Polymerization |
| Isoxazole 2j | 250 µM | Enhanced Polymerization Rate |
| Isoxazole 2j | 500 µM | Enhanced Polymerization Rate |
Table 5: Qualitative summary of tubulin polymerization assay results.[22]
Section 4: Signaling Pathway Analysis
To understand the mechanism of action, it's crucial to investigate the effect of isoxazole compounds on key cellular signaling pathways like NF-κB and PI3K/Akt.
NF-κB Reporter Assay
Principle: This assay utilizes a reporter cell line containing a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be quantified by measuring luminescence.[25]
Experimental Protocol:
-
Cell Culture: Use a stable NF-κB reporter cell line (e.g., U251-MG-based).[26]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. For antagonist mode, treat cells with a known NF-κB activator (e.g., TNF-α or PMA) in the presence of varying concentrations of the isoxazole compound.[25][27]
-
Incubation: Incubate for an appropriate period (e.g., 6 hours for inhibition assays, 22-24 hours for activation assays).[28]
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent. Measure the luminescence using a plate-reading luminometer.[25]
-
Data Analysis: Normalize the results to the control wells and calculate the IC₅₀ value for inhibition of NF-κB activity.
Data Presentation:
| Compound ID | NF-κB Activator | IC₅₀ (nM) | Citation |
| Compound 13 | LPS | 713.9 | [5] |
| Compound 14 | LPS | 167.4 | [5] |
| Compound 51 | LPS | 172.2 ± 11.4 | [5][29] |
Table 6: Inhibition of NF-κB reporter activity by various compounds.
PI3K/Akt Pathway Activation by Western Blot
Principle: Western blotting allows for the detection and quantification of specific proteins in a sample. To assess PI3K/Akt pathway inhibition, the phosphorylation status of key proteins like PI3K and Akt is measured. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[30]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., A549) with various concentrations of the isoxazole compound for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[30]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, Ser473), total Akt, and a loading control (e.g., GAPDH).[31] c. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[30]
-
Data Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.[32]
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Inhibition of the canonical NF-κB signaling pathway by isoxazole compounds.
PI3K/Akt Signaling Pathway
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 22. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Enzyme Inhibition by Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the enzyme inhibitory potential of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. Given the broad range of biological activities reported for isoxazole derivatives, this document outlines detailed protocols for assessing the compound's effect on three key enzyme classes: Cyclooxygenases (COX-1 and COX-2), Carbonic Anhydrases (CA), and Protein Kinases.[1][2][3][4]
The provided protocols are designed to be adaptable for screening and determining the potency (e.g., IC50) of novel compounds. Additionally, a summary of inhibitory activities for structurally related isoxazole compounds is presented to serve as a reference for experimental design and data interpretation.
Experimental Workflow for Enzyme Inhibition Assays
The general workflow for screening and characterizing a novel enzyme inhibitor is depicted below. This process begins with the preparation of the test compound and enzyme, followed by the enzymatic reaction in the presence of the inhibitor, and concludes with data acquisition and analysis to determine the inhibitory potency.
General experimental workflow for an enzyme inhibition assay.
Data Presentation: Inhibitory Activity of Related Isoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against different enzyme targets. This data can be used as a reference for expected potency and for the selection of appropriate concentration ranges for screening this compound.
| Compound Class | Enzyme Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Isoxazole Derivatives | COX-1 | 0.042 - >50 | Aspirin | 1.11 |
| COX-2 | 0.48 - >50 | Celecoxib | ~0.035 | |
| Isoxazole-based Sulfonamides | Carbonic Anhydrase II (hCA II) | 0.0005 - 0.0493 | Acetazolamide (AAZ) | 0.0121 |
| Carbonic Anhydrase VII (hCA VII) | 0.0043 - 0.0519 | Acetazolamide (AAZ) | N/A | |
| (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one Derivatives | Carbonic Anhydrase (CA) | 112.3 - 483.0 | Acetazolamide | 18.6 |
| 3,4-diaryl-isoxazole Derivatives | Casein Kinase 1δ (CK1δ) | Nanomolar range | N/A | N/A |
| Isoxazole Derivatives | c-Jun N-terminal Kinase 3 (JNK3) | 0.024 - 1.5 | N/A | N/A |
Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of both COX-1 and COX-2.[10][11] The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Signaling Pathway: Prostaglandin Biosynthesis
Simplified prostaglandin biosynthesis pathway highlighting the role of COX enzymes.
Materials and Reagents:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (this compound)
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh Assay Buffer.
-
Dilute Heme in Assay Buffer.
-
Prepare working solutions of COX-1 and COX-2 enzymes in cold Assay Buffer immediately before use.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
-
Assay Plate Setup (in triplicate):
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2) + 10 µL of test compound dilution.
-
Positive Control Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2) + 10 µL of known inhibitor dilution.
-
-
Pre-incubation:
-
Add the components as described above to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of TMPD to all wells.
-
Immediately start monitoring the absorbance at 590 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the 100% initial activity well and V_inhibitor is the rate in the presence of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol details a colorimetric assay to measure the inhibition of carbonic anhydrase based on its esterase activity.[12] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Signaling Pathway: pH Regulation
Role of Carbonic Anhydrase in pH regulation.
Materials and Reagents:
-
Human or bovine Carbonic Anhydrase (e.g., from erythrocytes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Test compound (this compound)
-
Known CA inhibitor (e.g., Acetazolamide)
-
Acetonitrile or DMSO (for dissolving substrate and compounds)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh Assay Buffer.
-
Prepare a stock solution of CA in cold Assay Buffer. Dilute to a working concentration (e.g., 10-60 units/mL) immediately before the assay.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO (e.g., 3 mM).
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of known inhibitor dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the components as listed above (except the substrate) to the wells.
-
Incubate the plate at room temperature for 10-15 minutes.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode, with readings every 30 seconds for 10-30 minutes.[12]
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear phase of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration as described in the COX assay protocol.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protein Kinase Inhibition Assay
This protocol describes a general luminescence-based assay for measuring protein kinase inhibition.[13][14] The assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Signaling Pathway: General Kinase Cascade
General mechanism of protein kinase-mediated signaling.
Materials and Reagents:
-
Protein kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (this compound)
-
Known kinase inhibitor (e.g., Staurosporine)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
"optimizing the reaction conditions for Methyl 5-(2-thienyl)isoxazole-3-carboxylate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the isoxazole ring in this compound?
A1: The most prevalent and versatile method for constructing the isoxazole ring is through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][2][3] This reaction typically involves the in-situ generation of a nitrile oxide which then reacts with an alkyne.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis generally starts with a thiophene-derived aldehyde to generate the corresponding aldoxime. This aldoxime is then oxidized in situ to a nitrile oxide. The other key reagent is an alkyne bearing the methyl carboxylate group, such as methyl propiolate.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters that significantly influence the reaction outcome include:
-
Temperature: The reaction temperature affects the rate of nitrile oxide formation and the subsequent cycloaddition.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of the intermediate nitrile oxide.
-
Catalyst/Oxidizing Agent: The agent used to convert the aldoxime to the nitrile oxide is crucial for achieving good yields.
-
Reaction Time: Sufficient time must be allowed for the completion of both the nitrile oxide formation and the cycloaddition.
-
Purity of Reagents: The purity of the starting materials, especially the thiophene aldoxime and methyl propiolate, is critical to avoid side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inefficient generation of the nitrile oxide intermediate. 2. Decomposition of the nitrile oxide before cycloaddition. 3. Low reactivity of the dipolarophile (methyl propiolate). 4. Incorrect reaction temperature. | 1. Optimize Nitrile Oxide Generation: - Ensure the complete conversion of the thiophene-2-carboxaldoxime. - Experiment with different oxidizing agents such as chloramine-T or N-chlorosuccinimide (NCS). 2. Control Reaction Temperature: - Maintain the recommended temperature for the specific protocol. Nitrile oxide generation is often done at a lower temperature, followed by warming to facilitate cycloaddition. 3. Increase Reactivity: - Consider using a more activated alkyne if possible, though for this specific target, methyl propiolate is the direct precursor. 4. Stepwise Addition: - Add the oxidizing agent slowly to the solution of the aldoxime and alkyne to ensure the nitrile oxide reacts as it is formed, minimizing decomposition. |
| Formation of Multiple Byproducts | 1. Dimerization of the nitrile oxide to form a furoxan. 2. Polymerization of the alkyne. 3. Side reactions involving the thiophene ring. 4. Impurities in starting materials. | 1. Minimize Nitrile Oxide Concentration: - Use a slow addition method for the oxidizing agent. - Ensure an excess of the dipolarophile (methyl propiolate) is present. 2. Purify Starting Materials: - Use freshly distilled methyl propiolate. - Recrystallize or purify the thiophene-2-carboxaldoxime. 3. Optimize Reaction Conditions: - Screen different solvents (e.g., DCM, THF, ethanol). - Adjust the reaction temperature; lower temperatures may reduce side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and difficult to crystallize. 2. Co-elution with starting materials or byproducts during chromatography. | 1. Purification Strategy: - Utilize column chromatography with a carefully selected solvent system (e.g., hexane:ethyl acetate gradient). - If the product is an oil, ensure complete removal of solvent under high vacuum. 2. Derivative Formation: - If purification of the final ester is challenging, consider if purification of a precursor is more straightforward. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Moisture sensitivity of the reaction. 3. Inconsistent reaction setup and timing. | 1. Standardize Reagents: - Use reagents from the same batch for a series of experiments. - Always use freshly prepared or purified reagents. 2. Anhydrous Conditions: - Dry all glassware thoroughly. - Use anhydrous solvents. 3. Consistent Protocol: - Maintain consistent reaction times, temperatures, and stirring rates. |
Experimental Protocols
General Protocol for the 1,3-Dipolar Cycloaddition Synthesis of this compound
This protocol is a generalized procedure based on common methods for isoxazole synthesis and should be optimized for the specific target molecule.
Step 1: Synthesis of Thiophene-2-carboxaldoxime
-
Dissolve thiophene-2-carboxaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the purified thiophene-2-carboxaldoxime and methyl propiolate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF or aqueous sodium hypochlorite) to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
"common byproducts in the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing 3,5-disubstituted isoxazoles like this compound is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this specific case, the reaction involves the in situ generation of thiophene-2-carbonitrile oxide from thiophene-2-carboxaldehyde oxime, which then reacts with methyl propiolate.
Q2: What are the typical reagents and conditions for this synthesis?
A common method for the in situ generation of the nitrile oxide is the oxidation of the corresponding aldoxime using N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or chloroform at room temperature or slightly elevated temperatures.
Q3: What are the most likely byproducts in this synthesis?
The formation of several byproducts can be anticipated. The most common include:
-
Furoxan (1,2,5-oxadiazole-2-oxide) derivative: This results from the dimerization of the thiophene-2-carbonitrile oxide intermediate. This is a frequent side reaction in 1,3-dipolar cycloadditions, especially if the concentration of the nitrile oxide is high or the dipolarophile is not sufficiently reactive.
-
Regioisomer (Methyl 4-(2-thienyl)isoxazole-5-carboxylate): While the reaction generally favors the 3,5-disubstituted product, the formation of the 3,4-disubstituted regioisomer is a possibility that depends on the reaction conditions.
-
Succinimide: This is a byproduct from the use of N-Chlorosuccinimide (NCS) as the oxidizing agent.
-
Chlorinated thiophene derivatives: NCS can sometimes lead to electrophilic chlorination of the electron-rich thiophene ring, although this is generally a minor side reaction under controlled conditions.
Q4: How can I minimize the formation of the furoxan byproduct?
To reduce the dimerization of the nitrile oxide, it is crucial to maintain a low concentration of this intermediate throughout the reaction. This can be achieved by the slow, portion-wise addition of the oxidizing agent (NCS) to the reaction mixture containing the aldoxime and the alkyne. Lowering the reaction temperature can also help to favor the desired cycloaddition over dimerization.
Q5: How can I improve the regioselectivity of the reaction to favor the desired 3,5-isomer?
The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors. For the reaction between an aryl nitrile oxide and an electron-deficient alkyne like methyl propiolate, the formation of the 3,5-disubstituted isoxazole is generally favored. To enhance this selectivity, the use of a copper(I) catalyst, such as copper(I) iodide, can be employed.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inefficient generation of nitrile oxide | Ensure the purity of the starting thiophene-2-carboxaldehyde oxime. Use freshly opened and high-purity N-Chlorosuccinimide (NCS). Optimize the stoichiometry of NCS and the base (e.g., triethylamine). |
| Decomposition of nitrile oxide | Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) and ensure it reacts promptly with methyl propiolate. |
| Significant formation of furoxan byproduct | Add NCS portion-wise over an extended period to maintain a low concentration of the nitrile oxide intermediate. Consider using a slight excess of methyl propiolate. |
| Incomplete reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. Ensure efficient stirring. |
| Steric hindrance | While less of a concern with these specific starting materials, significant steric bulk on either reactant can slow down the reaction. |
Problem 2: Presence of Significant Impurities After Work-up
| Observed Impurity | Identification & Removal |
| Furoxan Dimer | This byproduct is often more polar than the desired product. It can typically be separated by column chromatography on silica gel. |
| Regioisomer | The regioisomeric isoxazole may have a similar polarity to the desired product, making separation by column chromatography challenging. Careful selection of the eluent system and using a high-resolution column may be necessary. Recrystallization could also be an effective purification method. |
| Succinimide | This byproduct is water-soluble and can be largely removed by performing multiple aqueous washes of the organic layer during the work-up procedure. Washing with a saturated sodium bicarbonate solution is also effective.[2] |
| Unreacted Starting Materials | Unreacted thiophene-2-carboxaldehyde oxime and methyl propiolate can be removed by column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on general methods for 1,3-dipolar cycloaddition reactions.
Materials:
-
Thiophene-2-carboxaldehyde oxime
-
Methyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of thiophene-2-carboxaldehyde oxime (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise over a period of 1 hour, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway and common side reactions in the synthesis.
References
Technical Support Center: Purification of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. The following information is designed to address common challenges encountered during the purification of this and structurally related isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective purification techniques for this compound are column chromatography on silica gel and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities present.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: "Oiling out" is a common issue. If your this compound product is an oil, column chromatography is the preferred method of purification.[2] Forcing solidification by scratching the flask, seeding with a crystal, or trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Q3: I'm observing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A3: Common impurities in the synthesis of isoxazoles can include unreacted starting materials, such as the corresponding β-dicarbonyl precursor and hydroxylamine, as well as side products from dimerization or rearrangement of intermediates.[3] The formation of regioisomers is also a possibility in some synthetic routes.[1]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a standard purification technique for liquids, it may not be suitable for this compound due to its likely high boiling point and potential for thermal decomposition. Column chromatography and recrystallization are generally safer and more effective methods for compounds of this type.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities on the TLC plate.
-
Solution:
-
Solvent System Optimization: The polarity of the eluent is critical. For isoxazole esters, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[4] Systematically vary the ratio of these solvents to achieve better separation (a difference in Rf values of at least 0.2 is ideal).
-
Try a Different Solvent System: If hexane/ethyl acetate doesn't provide adequate separation, consider alternatives like dichloromethane/methanol or toluene/ethyl acetate.
-
Issue 2: The compound is streaking on the silica gel column.
-
Solution:
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often resolve streaking issues.
-
Compound Polarity: Highly polar compounds can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can improve peak shape.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
-
Solution:
-
Solvent Choice: The compound may be too soluble in the chosen solvent, or its melting point might be lower than the boiling point of the solvent. Try a solvent in which the compound is less soluble at room temperature but adequately soluble when hot. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity appears, can be effective.[2]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.
-
Issue 2: No crystals form even after cooling.
-
Solution:
-
Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Select a less polar solvent or a different solvent system.
-
Data Presentation
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Recovery | Typical Purity | Reference |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate (gradient) | 70-90% | >95% | [4] |
| Column Chromatography | Silica Gel, Petroleum Ether/Dichloromethane | 70% | Not specified | [4] |
| Recrystallization | Ethanol/Water | >80% | High | General knowledge |
| Recrystallization | Dichloromethane | Not specified | High (X-ray quality) | General knowledge |
Experimental Protocols
Column Chromatography Protocol (General)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading technique described in the troubleshooting section.
-
Elution: Begin elution with the initial non-polar solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol (General)
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to regioselectivity in isoxazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is resulting in a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to a combination of electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been employed for this purpose.[1]
-
Solvent Choice: Utilizing less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity.[1]
-
In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1][3][4]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are several strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1][5]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][6][7]
Q3: My isoxazole synthesis is suffering from low yields. What are the common causes and how can I troubleshoot this?
A3: Low yields in isoxazole synthesis can arise from several factors.[1] Here is a troubleshooting guide:
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans.[1] To minimize this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.[1]
-
Steric Hindrance: Significant steric hindrance on either the nitrile oxide or the alkyne can decrease the reaction rate.[1]
-
Reaction Conditions:
-
Purification: Isoxazoles can sometimes be challenging to purify. Ensure that you are using appropriate chromatographic conditions.[1]
Q4: How do the electronic and steric properties of substituents on the alkyne and nitrile oxide influence the regioselectivity of the 1,3-dipolar cycloaddition?
A4: The regioselectivity is primarily governed by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the alkyne and the nitrile oxide. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric repulsion generally favors the formation of the 3,5-isomer in reactions involving terminal alkynes.[1]
Data Presentation
Table 1: Solvent Optimization for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
| Entry | Solvent | Yield (%) |
| 1 | THF | 85 |
| 2 | Toluene | 78 |
| 3 | Dioxane | 75 |
| 4 | MeCN | 65 |
| 5 | DMF | 55 |
| 6 | DMSO | 52 |
| 7 | THF-MeCN (1:1) | 80 |
Reaction conditions: 1a (1 mmol), 2a (1 mmol), CuI (0.05 mmol), Et3N (3 mmol), NH2OH·HCl (2 mmol), AcONa (2.4 mmol), 2 mL of solvent. Isolated yields after column chromatography.[8]
Table 2: Optimization of Reaction Conditions for Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Pyridine | Regioselectivity (4a:5a) | Isolated Yield (%) |
| 1 | MeCN | 0.5 | — | 50:50 | 70 |
| 2 | MeCN | 1.0 | — | 70:30 | 75 |
| 3 | MeCN | 1.5 | — | 85:15 | 82 |
| 4 | MeCN | 2.0 | — | 88:12 | 85 |
| 5 | MeCN | 2.0 | 1.4 equiv. | 90:10 | 79 |
| 6 | CH₂Cl₂ | 2.0 | 1.4 equiv. | 80:20 | 72 |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). Regioselectivity calculated from the ¹H-NMR spectrum of the crude product.[6]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1][8]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base such as triethylamine (1.5 mmol).
-
If generating the nitrile oxide in situ from an oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.
-
The final 3,4-disubstituted isoxazole is purified by column chromatography.
Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles [1][6]
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the 3,4-disubstituted isoxazole.
Mandatory Visualization
Caption: Factors influencing regioselectivity in isoxazole synthesis.
Caption: Experimental workflows for regioselective isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5-(2-thienyl)isoxazole-3-carboxylate synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the widely employed 1,3-dipolar cycloaddition reaction.
Low or No Product Yield
Problem: The primary challenge in the synthesis of isoxazoles via 1,3-dipolar cycloaddition is often low product yield.
Possible Causes and Solutions:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the 2-thienyl nitrile oxide from its precursor (e.g., thiophene-2-carboxaldehyde oxime) is a critical step.
-
Troubleshooting:
-
Choice of Oxidant/Dehydrating Agent: The selection of the reagent to convert the oxime to the nitrile oxide significantly impacts yield. Common reagents include N-chlorosuccinimide (NCS), chloramine-T, and sodium hypochlorite. The reactivity of these reagents can vary based on the substrate and reaction conditions.
-
Purity of Starting Materials: Ensure the purity of the thiophene-2-carboxaldehyde oxime and the chosen reagent. Impurities can lead to unwanted side reactions.
-
Stoichiometry: Carefully optimize the stoichiometry of the reagents. An excess of the dehydrating or oxidizing agent may lead to degradation of the product or starting materials.
-
-
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to decomposition or dimerization, especially at elevated temperatures.
-
Troubleshooting:
-
Reaction Temperature: Maintain the reaction at the optimal temperature. While some reactions require heating to proceed at a reasonable rate, excessive heat can degrade the nitrile oxide. It is often beneficial to generate the nitrile oxide in situ at a low temperature and then allow the reaction to proceed at room temperature or with gentle heating.
-
Reaction Time: Prolonged reaction times can lead to the decomposition of the nitrile oxide. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Side Reactions: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan. This is more likely to occur if the dipolarophile (methyl propiolate) is not sufficiently reactive or is present in a low concentration.
-
Troubleshooting:
-
Rate of Addition: Add the solution of the oxidizing or dehydrating agent slowly to the mixture of the oxime and methyl propiolate. This ensures that the concentration of the nitrile oxide remains low at any given time, favoring the cycloaddition reaction over dimerization.
-
Molar Ratio of Reactants: Use a slight excess of the dipolarophile (methyl propiolate) to ensure that the generated nitrile oxide reacts with it in preference to dimerizing.
-
-
Formation of Impurities
Problem: The final product is contaminated with significant amounts of impurities, making purification difficult.
Possible Causes and Solutions:
-
Furoxan Formation: As mentioned above, the dimerization of the nitrile oxide is a common source of impurities.
-
Troubleshooting: Refer to the troubleshooting steps for minimizing side reactions in section 1.1.
-
-
Unreacted Starting Materials: Incomplete conversion of starting materials will lead to their presence in the crude product.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC to monitor the consumption of the limiting reagent.
-
Reaction Time and Temperature: Adjust the reaction time and temperature to drive the reaction to completion.
-
-
-
Degradation of the Thiophene Ring: The thiophene ring can be sensitive to certain reaction conditions, particularly strongly acidic or oxidizing environments.
-
Troubleshooting:
-
Mild Reaction Conditions: Employ milder reagents and reaction conditions where possible.
-
pH Control: If the reaction generates acidic byproducts, consider using a non-nucleophilic base to neutralize them.
-
-
Purification Challenges
Problem: Difficulty in isolating the pure product from the reaction mixture.
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities: The desired product and byproducts (such as the furoxan dimer) may have similar polarities, making separation by column chromatography challenging.
-
Troubleshooting:
-
Solvent System Optimization for Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between a 2-thienyl nitrile oxide (generated in situ from thiophene-2-carboxaldehyde oxime) and methyl propiolate. This reaction forms the isoxazole ring in a single step.
Q2: How can I improve the regioselectivity of the cycloaddition reaction?
A2: The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne like methyl propiolate can potentially lead to two regioisomers. However, for terminal alkynes, the reaction is often highly regioselective, yielding the 5-substituted isoxazole as the major product. To ensure high regioselectivity, it is important to control the reaction conditions as subtle changes in solvent and temperature can sometimes influence the isomeric ratio.
Q3: Are there any alternative synthetic methods?
A3: Yes, other methods for synthesizing isoxazoles exist, such as the reaction of β-diketones with hydroxylamine. However, for the specific target molecule, the 1,3-dipolar cycloaddition is generally the most direct and efficient route.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Oxidizing Agents: Many of the reagents used to generate nitrile oxides are strong oxidizers and should be handled with care.
-
Solvents: Use appropriate ventilation and personal protective equipment when working with organic solvents.
-
Pressurized Systems: Be cautious when heating reactions in sealed vessels, as pressure can build up.
Section 3: Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of isoxazole synthesis, based on literature for similar compounds. This data can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on the Yield of 3,5-Disubstituted Isoxazoles
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | ~70-80 |
| 2 | Tetrahydrofuran (THF) | ~65-75 |
| 3 | Toluene | ~60-70 |
| 4 | Acetonitrile (MeCN) | ~50-60 |
| 5 | Water | Varies, can be effective in some cases |
Table 2: Effect of Base on the Yield of Isoxazole Synthesis via Cycloaddition
| Entry | Base | Yield (%) |
| 1 | Triethylamine (TEA) | ~75-85 |
| 2 | Diisopropylethylamine (DIPEA) | ~80-90 |
| 3 | Sodium Bicarbonate (NaHCO₃) | ~60-70 |
| 4 | Potassium Carbonate (K₂CO₃) | ~65-75 |
Section 4: Experimental Protocols
General Protocol for the Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Thiophene-2-carboxaldehyde oxime
-
Methyl propiolate
-
N-Chlorosuccinimide (NCS) or other suitable oxidizing agent
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxaldehyde oxime (1.0 eq) and methyl propiolate (1.1-1.2 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution.
-
Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (1.1 eq) in anhydrous DCM to the reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.
Section 5: Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
"addressing solubility issues of Methyl 5-(2-thienyl)isoxazole-3-carboxylate in biological assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 5-(2-thienyl)isoxazole-3-carboxylate in biological assays.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution in Aqueous Buffer or Cell Culture Media
Question: My stock solution of this compound in DMSO precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
Answer: This is a common issue for hydrophobic compounds. Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level for your cells, typically below 1%, and ideally below 0.5%.[1][2][3][4] High concentrations of the stock solution can lead to precipitation when diluted into an aqueous environment.[5][6][7][8]
-
Optimize Compound Concentration: You may be exceeding the aqueous solubility limit. Try performing a serial dilution of your compound to determine the maximum concentration that remains soluble in your final assay medium.
-
Pre-warm the Media: Warming your cell culture media or buffer to 37°C before adding the compound can sometimes help maintain solubility.[5]
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution.[5] For example, first dilute the stock in a smaller volume of media and then add this to the rest of the well.
-
Sonication: After dilution, briefly sonicating the solution can help to break up small precipitates and improve dissolution.[5][9]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds.[2][10] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[10]
2. What are some alternative methods to improve the solubility of this compound in my biological assay?
If optimizing the DMSO concentration and dilution method is insufficient, consider these advanced formulation strategies:
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents can be explored.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[12][13][14][15]
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[16][17][18][19][20]
3. How do I choose the right solubility enhancement technique?
The choice of method depends on the specific requirements of your assay.
Caption: Selecting a solubility enhancement strategy.
4. Are there any potential signaling pathways that this compound might modulate?
While the specific targets of this compound are not extensively documented in the provided search results, isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[21][22][23][24][25] Some isoxazoles have been shown to act as inhibitors of p38 MAP kinase or interfere with pyrimidine synthesis.[21] A hypothetical signaling pathway that could be investigated is the inhibition of a key kinase in an inflammatory or proliferative pathway.
Caption: Hypothetical signaling pathway inhibition.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Concentration Range |
| Co-solvents | Increase the polarity of the solvent system.[11] | Simple to implement. | Can be toxic to cells at higher concentrations. May interfere with the assay. | Ethanol: <1%, PEG 400: <5% |
| Cyclodextrins | Encapsulate the hydrophobic drug in a hydrophilic shell.[12][13] | Generally low toxicity. Can significantly increase solubility.[12][13] | May alter drug availability. Can be costly. | 1-10 mM |
| Nanosuspensions | Increase surface area by reducing particle size to <1000 nm.[16][18] | Enhances dissolution rate and saturation solubility.[16][20] Suitable for in vivo use.[17] | Requires specialized equipment for preparation. Potential for particle aggregation. | Formulation dependent |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Cyclodextrins for Solubilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13]
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer or cell culture medium (e.g., 100 mM).
-
Complexation:
-
Method A (Direct Dissolution): Add the solid this compound to the HP-β-CD solution and stir or sonicate until dissolved.
-
Method B (Solvent Evaporation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol). Add this solution to the HP-β-CD solution. Remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
-
Determine Final Concentration: It is advisable to determine the actual concentration of the solubilized compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 3: Preparation of a Nanosuspension (Conceptual Overview)
The preparation of a nanosuspension typically requires specialized equipment and expertise. The two main approaches are:
-
Top-Down Methods (Media Milling or High-Pressure Homogenization):
-
A coarse suspension of the drug in a stabilizer solution is subjected to high shear forces to break down the particles into the nanometer range.[17]
-
-
Bottom-Up Methods (Precipitation):
-
The drug is dissolved in an organic solvent, which is then added to an anti-solvent (usually water with a stabilizer) under high shear, causing the drug to precipitate as nanoparticles.[26]
-
A simplified laboratory-scale precipitation method:
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Rapidly inject the drug solution into the vigorously stirred stabilizer solution.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. humapub.com [humapub.com]
- 15. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 16. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajpsonline.com [ajpsonline.com]
- 19. Nanosuspension Technologies for Delivery of Drugs [pubs.sciepub.com]
- 20. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 26. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
"stability studies of Methyl 5-(2-thienyl)isoxazole-3-carboxylate under experimental conditions"
Technical Support Center: Stability Studies of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
This technical support center provides guidance and answers to frequently asked questions regarding the stability studies of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for several reasons:
-
To Identify Degradation Pathways: They help in understanding the chemical breakdown of this compound.[1][2][3]
-
To Elucidate Degradant Structures: The studies generate degradation products that can be isolated and structurally characterized.[1][3]
-
To Develop Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods, such as HPLC, that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]
-
To Understand Intrinsic Stability: These studies reveal the inherent stability of the molecule and its susceptibility to various environmental factors like acid, base, light, heat, and oxidation.[2][3]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Based on ICH guidelines, the following conditions are typically employed:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at room or elevated temperatures. Isoxazole derivatives can be particularly susceptible to base-catalyzed degradation.
-
Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).
-
Photostability: Exposing the drug substance to light of a specified wavelength and intensity.
-
Humidity: Storing the compound under high humidity conditions (e.g., 90% RH).
Q3: My HPLC analysis shows multiple degradation peaks after basic hydrolysis. Is this expected for this compound?
Yes, observing multiple degradation products, especially under basic conditions, is plausible. The isoxazole ring is known to be susceptible to cleavage under basic conditions, and the ester functional group can also undergo hydrolysis. This could lead to a primary degradation product and subsequent breakdown products, resulting in multiple peaks in the chromatogram.
Q4: I am not observing any degradation under photolytic and thermal stress. What should I do?
If no degradation is observed under initial stress conditions, it indicates that this compound is relatively stable under those specific conditions. To ensure the method is truly stability-indicating, you may need to apply more strenuous conditions. This could involve increasing the exposure time, temperature, or light intensity. However, it is important to avoid conditions that would lead to complete degradation of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under any stress condition. | 1. The molecule is highly stable. 2. Stress conditions are too mild. | 1. This is a valid result, but ensure the analytical method is sensitive enough to detect minor degradants. 2. Increase the concentration of the stressor, the temperature, or the duration of the study. |
| Complete degradation of the compound, especially in acid/base hydrolysis. | 1. Stress conditions are too harsh. 2. High concentration of the stressor. | 1. Reduce the temperature or the duration of the stress test. 2. Use a lower concentration of the acid or base (e.g., 0.01 N). |
| Poor resolution between the parent peak and degradation peaks in HPLC. | 1. The mobile phase composition is not optimal. 2. The column is not suitable. | 1. Modify the mobile phase gradient, pH, or organic modifier. 2. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a longer column for better separation. |
| Mass balance is not within the acceptable range (e.g., <95%). | 1. Some degradation products are not being detected by the analytical method (e.g., no chromophore). 2. Degradants are volatile or insoluble. 3. The response factor of the degradants is significantly different from the parent compound. | 1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to a UV detector. 2. Analyze the headspace for volatile compounds or check for precipitation. 3. Determine the relative response factors for the major degradants if their standards are available. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Condition Details | Time (hrs) | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant Peak (RT in min) |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 | 92.5 | 7.5 | 2 | 4.8 |
| Base Hydrolysis | 0.1 N NaOH at RT | 8 | 85.2 | 14.8 | 3 | 3.5, 6.2 |
| Oxidative | 3% H₂O₂ at RT | 24 | 95.1 | 4.9 | 1 | 7.1 |
| Thermal | Solid at 80°C | 48 | 98.7 | 1.3 | 1 | 5.5 |
| Photolytic | Solid, ICH option 1 | - | 99.2 | 0.8 | 1 | 5.5 |
| Humidity | Solid, 90% RH at 25°C | 48 | 99.5 | 0.5 | 0 | - |
Note: This data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Control Sample: Prepare a control by adding 1 mL of purified water to 1 mL of the stock solution.
-
Incubation: Keep both the stress and control samples in a water bath at 60°C for 24 hours.
-
Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the stress sample with an equivalent amount of 0.1 N NaOH. Dilute both samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the target molecule.
References
Technical Support Center: Scale-Up Synthesis of Thienyl-Isoxazole Derivatives
Welcome to the technical support center for the synthesis of thienyl-isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thienyl-isoxazole derivatives?
A1: The most prevalent method for synthesizing 3,5-disubstituted isoxazoles, including thienyl derivatives, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] Nitrile oxides are typically generated in situ from aldoximes or nitroalkanes.[3] Alternative methods include the reaction of β-diketones with hydroxylamine and the cyclization of α,β-acetylenic oximes.[1][2]
Q2: Why is regioselectivity a significant challenge in thienyl-isoxazole synthesis?
A2: The 1,3-dipolar cycloaddition reaction can potentially yield two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The formation of the 3,5-isomer is often favored due to steric and electronic effects.[4] Achieving high regioselectivity for the less common 3,4-isomer can be particularly challenging and may require specialized catalysts or synthetic strategies.[4][5]
Q3: What are the primary safety concerns when scaling up the synthesis of thienyl-isoxazole derivatives?
A3: Key safety considerations include:
-
Thermal Stability: Many reactions for isoxazole synthesis are exothermic. Proper heat management is crucial to prevent runaway reactions, especially at a larger scale.
-
Reagent Handling: The use of hazardous reagents such as strong bases (e.g., n-BuLi), oxidizing agents, and toxic solvents requires strict safety protocols and appropriate personal protective equipment (PPE).[1]
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a potential for pressure build-up in a closed reactor system. Adequate venting and pressure monitoring are essential.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Thienyl-Isoxazole Product
Possible Cause 1: Decomposition of Nitrile Oxide Intermediate
Nitrile oxides can be unstable and may dimerize to form furoxans, reducing the amount available to react with the alkyne.[5]
-
Solution:
-
Generate the nitrile oxide in situ at low temperatures to minimize decomposition.
-
Ensure the alkyne is present in the reaction mixture to trap the nitrile oxide as it is formed.
-
Slowly add the reagent used to generate the nitrile oxide (e.g., bleach or an oxidizing agent) to control its concentration.
-
Possible Cause 2: Poor Reactivity of Starting Materials
Steric hindrance or unfavorable electronic properties of the thiophene precursor or the alkyne can slow down the reaction rate.[5]
-
Solution:
-
Increase the reaction temperature, but monitor for byproduct formation.
-
Increase the concentration of the more stable reactant.
-
Consider using a catalyst, such as a copper(I) salt, which has been shown to facilitate the cycloaddition.[2]
-
Possible Cause 3: Inefficient Purification
The desired product may be lost during workup and purification steps.
-
Solution:
-
Optimize the extraction and chromatography conditions. The basicity of some isoxazole derivatives can cause tailing on silica gel; adding a small amount of a volatile base like triethylamine to the eluent can mitigate this.[6]
-
Consider alternative purification methods such as recrystallization or distillation if applicable.[6]
-
Issue 2: Formation of Regioisomeric Impurities
Possible Cause: Lack of Regiocontrol in the Cycloaddition Reaction
As mentioned in the FAQs, the cycloaddition can lead to a mixture of 3,5- and 3,4-isomers.
-
Solution:
-
For 3,5-disubstituted isoxazoles: This is often the thermodynamically favored product. Optimizing reaction conditions (solvent, temperature) can sometimes improve selectivity.
-
For 3,4-disubstituted isoxazoles: This is more challenging to achieve.[5] Alternative synthetic routes, such as the [3+2] cycloaddition of nitrile oxides with enamines, have been reported to be highly regiospecific for the 3,4-isomer.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-(Aryl/Thienyl)isoxazoles
| Entry | Aryl/Thienyl Group | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorophenyl | 2 | 92 | [7] |
| 2 | 4-Methoxyphenyl | 2 | 95 | [7] |
| 3 | 2-Thienyl | 2.5 | 88 | [7] |
| 4 | 2-Naphthyl | 3 | 85 | [3] |
Data is representative of typical yields under optimized, lab-scale conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(Thiophen-2-yl)isoxazole
This protocol is adapted from a general method for the synthesis of 5-arylisoxazoles.[7]
-
Preparation of the Enaminone: To a solution of 2-acetylthiophene (1.0 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5 mL), the mixture is stirred at 80 °C for 2 hours. After cooling, the resulting solid is collected by filtration to yield 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.
-
Cyclization Reaction: The enaminone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) are added to water (5 mL) in a 25 mL round-bottom flask.
-
The mixture is stirred at 50 °C for 2.5 hours.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting precipitate is collected by suction filtration to give the 5-(thiophen-2-yl)isoxazole product.[7]
Visualizations
Experimental Workflow for Thienyl-Isoxazole Synthesis
Caption: A generalized workflow for the synthesis and purification of thienyl-isoxazole derivatives.
Troubleshooting Low Yield
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding the decomposition of nitrile oxide precursors in isoxazole synthesis"
Welcome to the Isoxazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of isoxazoles, with a particular focus on avoiding the decomposition of nitrile oxide precursors.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired Isoxazole Product
Possible Causes and Solutions:
-
Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are often unstable and prone to dimerization to form furoxans, a common side reaction that significantly lowers the yield of the desired isoxazole.[1][2]
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[2] This ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing the opportunity for dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[2]
-
Solution: If not generating in situ, use a slow addition of the nitrile oxide precursor to the reaction mixture containing an excess of the alkyne. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[3]
-
Solution: Optimize the reaction temperature. Lowering the temperature can sometimes reduce the rate of dimerization more significantly than the rate of the cycloaddition.[4]
-
-
Inefficient Nitrile Oxide Generation: The chosen method for generating the nitrile oxide may not be optimal for your specific substrate or conditions.
-
Solution: For the oxidation of aldoximes, ensure the purity of your starting materials and consider using effective oxidizing agents like N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[1] A green protocol using NaCl/Oxone has also been shown to be effective for a broad range of substrates, yielding good to excellent results (63-81%).[1]
-
Solution: When using the dehydrohalogenation of hydroximoyl chlorides, the choice of base is critical. Triethylamine is commonly used, but other non-nucleophilic bases should be considered based on the substrate.[4]
-
-
Poor Reactivity of the Alkyne (Dipolarophile): Electron-poor alkynes may react sluggishly with the nitrile oxide.
-
Solution: The use of a catalyst, such as Copper(I), can often accelerate the reaction.[4]
-
Problem 2: Formation of Furoxan (Nitrile Oxide Dimer) as the Major Product
Possible Causes and Solutions:
-
High Concentration of Nitrile Oxide: As mentioned, high concentrations of the nitrile oxide favor dimerization.
-
Sub-optimal Reaction Temperature: Higher temperatures can accelerate the dimerization process.
-
Solution: Carefully optimize the reaction temperature. Running the reaction at a lower temperature may be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for nitrile oxides in isoxazole synthesis?
A1: The most common precursors are aldoximes and hydroximoyl chlorides. Nitroalkanes can also be used as precursors for nitrile oxide generation.[2]
Q2: How can I prepare hydroximoyl chlorides?
A2: Hydroximoyl chlorides can be synthesized from the corresponding benzaldehyde. The benzaldehyde is first reacted with hydroxylamine hydrochloride and sodium acetate in an ethanol/water mixture. The resulting oxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent.
Q3: What are the advantages of using a hypervalent iodine reagent for the oxidation of aldoximes?
A3: Hypervalent iodine reagents, such as iodobenzene diacetate (DIB), can efficiently oxidize aldoximes to nitrile oxides under mild conditions.[5] This method is compatible with various functional groups and avoids the use of toxic transition metals.[6]
Q4: Can the solvent choice impact the yield of my isoxazole synthesis?
A4: Yes, the solvent can significantly influence the reaction. For instance, in the oxidation of aldoximes with iodobenzene diacetate, methanol has been found to be a superior solvent.[5] The choice of solvent can affect the solubility of reactants and the rates of both the desired cycloaddition and undesired side reactions.
Q5: Are there any "green" methods for nitrile oxide generation?
A5: Yes, a recently developed protocol utilizes NaCl/Oxone for the oxidation of aldoximes. This method is considered environmentally friendly as it has a broad substrate scope and does not produce organic byproducts from the oxidant.[3][4]
Data Presentation
Table 1: Comparison of Oxidizing Agents for in situ Nitrile Oxide Generation from Aldoximes
| Oxidizing Agent | Precursor | Dipolarophile | Solvent | Temperature | Yield (%) | Reference |
| NaCl/Oxone | Various Aldoximes | Alkenes | Acetonitrile/Water | Room Temp | 63-81 | [4] |
| Iodobenzene diacetate (DIB)/TFA | Various Aldoximes | Olefins | Methanol | Not Specified | Good | [5] |
| Trichloroisocyanuric acid (TCCA) | Vanillin-derived aldoxime | Olefins | Not Specified | Not Specified | 40-90 | [7] |
Table 2: Effect of Base and Solvent on the Synthesis of 3,4,5-Trisubstituted Isoxazoles from Phenyl Hydroximoyl Chlorides
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| DIPEA | 95% Water / 5% Methanol | Room Temp | 2 | High | [8] |
| NaHCO₃ | Not Specified | Room Temp | Not Specified | Moderate | [8] |
| Na₂CO₃ | Not Specified | Room Temp | Not Specified | Moderate | [8] |
| TEA | Not Specified | Room Temp | Not Specified | Low | [8] |
| DBU | Not Specified | Room Temp | Not Specified | Low | [8] |
Note: "High," "Moderate," and "Low" yields are as described in the source material without specific percentages provided in all cases.
Experimental Protocols
Protocol 1: In situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone
This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[3][4]
-
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene/Alkyne (1.2 equiv)
-
Sodium Chloride (NaCl) (1.0 equiv)
-
Oxone® (potassium peroxymonosulfate) (1.0 equiv)
-
Acetonitrile (MeCN)
-
Water
-
-
Procedure:
-
To a solution of the aldoxime and the alkene/alkyne in a mixture of acetonitrile and water, add sodium chloride.
-
Cool the reaction mixture in an ice bath.
-
Add Oxone® portion-wise to the stirred solution over a period of 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of Isoxazoles via Dehydrohalogenation of Hydroximoyl Chlorides
This protocol describes a general procedure for the 1,3-dipolar cycloaddition of nitrile oxides generated from hydroximoyl chlorides.
-
Materials:
-
Hydroximoyl chloride (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Dissolve the hydroximoyl chloride and the alkyne in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC).
-
After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Isoxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with isoxazole-containing compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results when using isoxazole compounds?
A1: Inconsistent results with isoxazole compounds in biological assays often stem from a few key areas:
-
Poor Solubility: Many isoxazole derivatives are hydrophobic and can precipitate out of aqueous assay buffers or cell culture media.[1][2][3]
-
Compound Instability: The isoxazole ring can be susceptible to degradation under certain conditions, such as basic pH, leading to a decrease in the effective compound concentration over time.[1]
-
Variability in Stock Solutions: Improper storage, including repeated freeze-thaw cycles of DMSO stock solutions, can lead to compound degradation or concentration changes.[4][5]
-
Assay-Specific Conditions: Inconsistencies in experimental parameters like cell passage number, enzyme concentration, incubation times, and final DMSO concentration can all contribute to variability.[1][6]
Q2: My isoxazole compound is precipitating in my cell-based assay. What should I do?
A2: Compound precipitation is a frequent issue. Here are several strategies to address it:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%), as higher concentrations can cause precipitation when diluted into aqueous solutions and can be toxic to cells.[1][3]
-
Modify Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in polarity can help maintain solubility.[1]
-
Use Co-solvents or Surfactants: For compounds with very low aqueous solubility, consider using a small amount of a biocompatible co-solvent like ethanol or PEG 400. Alternatively, a non-ionic surfactant such as Tween-80 can be used, but be sure to include a vehicle control with the surfactant alone to test for any effects on the assay.[1][2]
-
Assess Solubility Beforehand: Perform a preliminary kinetic solubility assay to determine the maximum soluble concentration of your compound in your specific assay medium.[2]
Q3: I am observing significant variability in the IC50 values for my isoxazole inhibitor in an enzyme assay. What are the likely causes?
A3: Fluctuating IC50 values in enzyme inhibition assays can be caused by several factors:
-
Enzyme Activity and Concentration: Ensure you are using a consistent concentration of active enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock and prepare fresh dilutions for each experiment.[1]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Maintain a constant substrate concentration across all experiments, ideally at or below the Michaelis-Menten constant (Km).[1]
-
Incubation Times: Both the pre-incubation time of the enzyme with the isoxazole inhibitor and the reaction time after substrate addition must be kept consistent.[1]
-
Compound Stability: Assess the stability of your isoxazole compound in the specific assay buffer over the time course of the experiment, as degradation can lead to an underestimation of potency.[1]
Q4: How should I prepare and store my isoxazole stock solutions?
A4: Proper handling of stock solutions is critical for reproducible results.
-
Solvent: Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]
-
Handling: When thawing an aliquot for use, allow it to come to room temperature before opening to prevent moisture condensation into the DMSO, which can cause compound precipitation.[7] For sensitive compounds, it is best to use freshly prepared solutions for each experiment.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Plate Preparation
This guide provides a step-by-step process to diagnose and resolve compound precipitation.
Data Presentation
Table 1: Comparative Bioactivity of Representative Isoxazole Derivatives
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| Analog 15 | HIF-1α Reporter Assay | HEK293T | 24 nM | [8] |
| Analog 31 | HIF-1α Reporter Assay | HEK293T | 24 nM | [8] |
| Compound C3 | COX-2 Enzyme Inhibition | - | 0.93 µM | [9] |
| Compound C5 | COX-2 Enzyme Inhibition | - | 0.85 µM | [9] |
| Compound C6 | COX-2 Enzyme Inhibition | - | 0.55 µM | [9] |
| Compound AC2 | Carbonic Anhydrase Inhibition | - | 112.3 µM | [10] |
| Compound AC3 | Carbonic Anhydrase Inhibition | - | 228.4 µM | [10] |
Table 2: Solubility of a Structurally Similar Isoxazole Compound
This data is for 3-Amino-5-methylisoxazole and can serve as a guideline.
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
Note: Data adapted from publicly available information for a structurally related compound and should be used as a guideline.[3]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol determines the effect of an isoxazole compound on the metabolic activity of cells, which is an indicator of cell viability.[8][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isoxazole compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of an isoxazole compound against a purified enzyme.[10][12]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Isoxazole inhibitor
-
Assay buffer (optimized for pH and cofactors)
-
96-well plate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and serial dilutions of the isoxazole inhibitor in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the isoxazole inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme). Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[10][12]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[12]
-
Reaction Monitoring: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the specific enzyme kinetics.
-
Data Analysis: Determine the initial reaction rates (V) for each inhibitor concentration. Calculate the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Experimental and Data Analysis Workflow
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism where an isoxazole compound inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Purification Methods for Isoxazole Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of isoxazole intermediates. It provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Data Presentation: Comparison of Purification Methods
Achieving high purity and yield is critical in the synthesis of isoxazole intermediates. The choice between column chromatography and recrystallization depends on several factors, including the nature of the intermediate, the impurity profile, and the desired scale of the purification. Below is a comparative summary of these two common purification techniques for a hypothetical isoxazole intermediate.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase based on polarity. | Difference in solubility of the compound and impurities in a specific solvent at varying temperatures.[1] |
| Typical Purity Achieved | Good to Excellent (>99% for some compounds)[1] | Good to Excellent (>98%)[1] |
| Typical Yield | Variable (60-90%), dependent on the separation efficiency and fraction collection. | Moderate to High (>80%)[1] |
| Applicability | Applicable to a wide range of compounds, including oils and non-crystalline solids.[1] | Best suited for crystalline solids that are thermally stable. |
| Scalability | Can be scaled up, but may become more complex and costly.[1] | Readily scalable for larger quantities.[1] |
| Solvent Consumption | Can be high due to the continuous flow of the mobile phase.[1] | Generally lower, as the solvent is primarily used for dissolution.[1] |
| Time Consumption | Generally faster for small-scale purifications. | Can be more time-consuming due to the need for slow cooling and drying.[1] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of isoxazole intermediates.
Recrystallization Troubleshooting
Question: My isoxazole intermediate "oils out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out," where the compound separates as a liquid rather than a solid, can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are present. Here are several strategies to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the amount of solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.
-
Change the solvent system: Consider using a different solvent or a two-solvent system. If using a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[2]
-
Lower the cooling temperature: After the solution has cooled to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of your compound.
Question: I have a low recovery of my isoxazole intermediate after recrystallization. How can I improve the yield?
Answer:
Low recovery can be due to several factors. To improve your yield, consider the following:
-
Ensure the minimum amount of hot solvent was used: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cool the solution slowly and thoroughly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This slow cooling promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.[3][4]
-
Wash the collected crystals with ice-cold solvent: Using solvent that is not pre-chilled can dissolve some of your product.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss.
-
Check the solubility of your compound: Ensure that the chosen solvent provides a significant difference in solubility between hot and cold conditions.
Column Chromatography Troubleshooting
Question: My isoxazole intermediate is showing tailing peaks on the TLC and during column chromatography. What could be the cause and how can I fix it?
Answer:
Peak tailing is often caused by interactions between the compound and the stationary phase (e.g., silica gel). Here's how to address it:
-
Adjust the solvent polarity: The polarity of the eluent may not be optimal. Try gradually increasing the polarity of the mobile phase. For basic isoxazole intermediates, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to block the acidic silanol groups on the silica gel, reducing tailing.
-
Check for column overload: Loading too much sample onto the column can lead to peak tailing. Try reducing the amount of crude product loaded.
-
Ensure proper packing of the column: An improperly packed column with channels or voids can cause poor separation and peak tailing.
-
Consider a different stationary phase: If tailing persists, you might need to use a different stationary phase, such as alumina or a reverse-phase silica gel.
Question: The separation of my isoxazole intermediate from an impurity is poor during column chromatography. How can I improve the resolution?
Answer:
Poor separation can be frustrating. Here are some techniques to improve resolution:
-
Optimize the eluent system: A slight change in the solvent system can significantly impact separation. Experiment with different solvent mixtures and gradients. Using a shallower polarity gradient can often improve the separation of closely eluting compounds.
-
Use a longer column: A longer column provides more surface area for the separation to occur, which can improve resolution.
-
Employ a finer stationary phase: Using silica gel with a smaller particle size can lead to better separation, although it may require higher pressure to push the solvent through.
-
Dry loading of the sample: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column (dry loading) often results in a more uniform application and better separation compared to wet loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in isoxazole intermediate synthesis?
A1: Common impurities can include unreacted starting materials, regioisomers of the desired isoxazole, and byproducts from side reactions. For instance, in syntheses involving nitrile oxides, dimerization to form furoxans is a common side reaction.[5] The presence of isomeric starting materials can also lead to the formation of isomeric isoxazole products.[6]
Q2: How can I choose the best purification method for my isoxazole intermediate?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. If your product is a solid and the impurities have different solubility profiles, recrystallization is often a good choice for achieving high purity on a larger scale.[1] If your product is an oil, or if the impurities have very similar polarities to your product, column chromatography is generally the preferred method.[1]
Q3: Can I use a combination of purification methods?
A3: Yes, a combination of methods is often very effective. For example, you can perform an initial purification by column chromatography to remove the bulk of the impurities and then perform a final recrystallization to obtain a highly pure crystalline product.
Q4: What is the best way to monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting it with the same solvent system used for the column, you can identify which fractions contain your desired product and whether they are pure.
Experimental Protocols
Protocol 1: Purification of a Crystalline Isoxazole Intermediate by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid isoxazole intermediate. The choice of solvent is crucial and should be determined by preliminary solubility tests.
Materials:
-
Crude isoxazole intermediate
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude isoxazole intermediate in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point.[7]
Protocol 2: Purification of an Isoxazole Intermediate by Column Chromatography
This protocol outlines a general procedure for purifying an isoxazole intermediate using silica gel column chromatography.
Materials:
-
Crude isoxazole intermediate
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Fill the column with the chosen eluent and then slowly add the silica gel as a slurry to ensure even packing without air bubbles. Add another layer of sand on top of the silica gel bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully add it to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Monitor the composition of the collected fractions by TLC.
-
Isolation of Product: Combine the pure fractions containing the desired isoxazole intermediate and remove the solvent using a rotary evaporator.
Mandatory Visualizations
The following diagrams illustrate the workflows and decision-making processes involved in the purification of isoxazole intermediates.
Caption: General experimental workflow for the purification of isoxazole intermediates.
Caption: A troubleshooting decision tree for the purification of isoxazole intermediates.
References
Validation & Comparative
Comparative Antimicrobial Efficacy of Isoxazole Derivatives and Standard Agents
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, isoxazole derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comparative analysis of the antimicrobial performance of a representative isoxazole derivative, 3-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)-5-(4-methoxyphenyl)isoxazole, against established antimicrobial agents. The selection of this specific isoxazole derivative is based on the availability of comprehensive in vitro antimicrobial activity data, serving as a valuable proxy for the broader class of 5-substituted isoxazole-3-carboxylates.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of the representative isoxazole derivative and standard antimicrobial agents was evaluated by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isoxazole Derivative against Bacterial and Fungal Strains
| Microorganism | Gram Stain | Representative Isoxazole Derivative (µg/mL) |
| Staphylococcus aureus | Gram-positive | 6.25 |
| Escherichia coli | Gram-negative | 6.25 |
| Candida albicans | Fungus | 6.25 |
| Aspergillus niger | Fungus | 6.25 |
Note: The data for the representative isoxazole derivative is sourced from a study on a series of 2,4,5-trisubstituted-1H-imidazoles from which isoxazole derivatives were synthesized. The specific compound referenced is TPI-5: 3-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)-5-(4-methoxyphenyl)isoxazole.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobial Agents
| Microorganism | Gram Stain | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) | Ketoconazole (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6 - 1[1] | 0.25 - 1.0 | - | - |
| Escherichia coli | Gram-negative | 4[1] | 0.015 - 0.25 | - | - |
| Candida albicans | Fungus | - | - | 0.25 - 2.0[2] | 0.248[3] |
| Aspergillus niger | Fungus | - | - | 0.56 | 2.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The following are detailed methodologies for two commonly used assays.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated at an appropriate temperature (typically 35-37°C for bacteria and 28-35°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
The agar well diffusion method is another common technique for assessing antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Creation of Wells: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the test compound and standard antimicrobial solutions at known concentrations are added to the wells.
-
Incubation: The plates are incubated under suitable conditions for 18-24 hours.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Visualizing a Potential Mechanism of Action
While the precise molecular targets of many isoxazole derivatives are still under investigation, a plausible mechanism of action involves the inhibition of essential cellular processes in both bacteria and fungi. The following diagrams illustrate a hypothetical experimental workflow for antimicrobial testing and a potential signaling pathway for the antimicrobial action of isoxazoles.
The presented data and methodologies provide a foundational guide for researchers and drug development professionals interested in the antimicrobial potential of isoxazole derivatives. The representative isoxazole compound demonstrates notable activity against both bacteria and fungi, warranting further investigation into this chemical class. Future studies should focus on elucidating the precise mechanisms of action and structure-activity relationships to optimize the development of isoxazole-based antimicrobial agents.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy: An In-Depth Analysis of 5-(Thiophen-2-yl)isoxazole Derivatives and Doxorubicin
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the anticancer performance of a representative 5-(thiophen-2-yl)isoxazole derivative against the established chemotherapeutic agent, Doxorubicin. This analysis is supported by experimental data and detailed methodologies.
In Vitro Anticancer Activity: A Head-to-Head Comparison
The primary measure of a compound's anticancer potency in preclinical studies is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of TTI-6 and Doxorubicin against the MCF-7 breast cancer cell line.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Human Breast Adenocarcinoma) | 1.91 |
| Doxorubicin | MCF-7 (Human Breast Adenocarcinoma) | 0.68 ± 0.04[1] |
Lower IC50 values indicate higher potency.
Mechanism of Action: Induction of Apoptosis
Many anticancer agents exert their therapeutic effects by inducing programmed cell death, or apoptosis, in cancer cells. Studies have indicated that 5-(thiophen-2-yl)isoxazole derivatives, including TTI-6, induce apoptosis in cancer cells. Doxorubicin is also well-known to trigger apoptotic pathways in various cancer cells.[2] The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a key area of investigation in the development of new anticancer drugs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., TTI-6 or Doxorubicin) and a vehicle control (e.g., DMSO) for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC Assay)
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis, on the cell surface.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Cell Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing the Apoptotic Pathway
The following diagram illustrates a generalized signaling pathway for apoptosis that can be induced by anticancer compounds.
Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anticancer activity of a test compound.
Caption: Standard workflow for in vitro anticancer drug screening.
References
A Comparative Guide to the Biological Activity of Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of novel isoxazole derivatives against established alternatives, supported by experimental data from recent studies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of various novel isoxazole derivatives, offering a clear comparison with standard drugs.
Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Isoxazole Derivative 1 | K562 | Chronic Myelogenous Leukemia | 0.071 | - | - | [1] |
| Isoxazole Derivative 2 | K562 | Chronic Myelogenous Leukemia | 0.018 | - | - | [1] |
| Dihydropyrazole 39 | PC-3 | Prostate Cancer | 4 | Docetaxel | 5 | [2] |
| Dihydropyrazole 45 | PC-3 | Prostate Cancer | 2 | Docetaxel | 5 | [2] |
| Isoxazole-carboxamide 2d | HeLa | Cervical Cancer | 15.48 | - | - | [3] |
| Isoxazole-carboxamide 2d | Hep3B | Liver Cancer | ~23 | - | - | [3] |
| Isoxazole-carboxamide 2e | Hep3B | Liver Cancer | ~23 | - | - | [3] |
| Isoxazole Derivative 5 | HeLa & MCF-7 | Cervical & Breast Cancer | 14 | - | - | [4] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Fungal Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| 5a | E. coli | 14 | Ciprofloxacin | 25 | C. albicans | 250 | Amphotericin B | 100 | [5] |
| 5e | S. aureus | 18 | Ciprofloxacin | 28 | A. niger | 125 | Amphotericin B | 100 | [5] |
| 5j | P. aeruginosa | 16 | Ciprofloxacin | 26 | A. flavus | 250 | Amphotericin B | 100 | [5] |
| 2c | - | - | Ciprofloxacin | - | - | - | Clotrimazole | - | [6] |
| 2f | - | - | Ciprofloxacin | - | - | - | Clotrimazole | - | [6] |
Note: Compounds 2c and 2f showed higher activity than the respective standards, but specific quantitative data was not provided in the abstract.
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound | % Inhibition of Paw Edema | Standard Drug | % Inhibition of Paw Edema | Reference |
| I3 | Significant | Diclofenac Sodium | Significant | [7] |
| I5 | Significant | Diclofenac Sodium | Significant | [7] |
| I6 | Significant | Diclofenac Sodium | Significant | [7] |
| I11 | Significant | Diclofenac Sodium | Significant | [7] |
| 4a | 63.69% (at 3h) | - | - | [8] |
| 4f | 61.20% (at 3h) | - | - | [8] |
| 4n | 62.24% (at 3h) | - | - | [8] |
Note: "Significant" indicates that the activity was comparable to the standard drug, as stated in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 3,5-Diaryl Isoxazoles from Chalcones
This procedure describes the cyclization of a chalcone intermediate to form a 3,5-diaryl isoxazole.
-
Reaction Setup : A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is prepared in ethyl alcohol (30 mL).
-
Addition of Base : 40% potassium hydroxide (KOH) solution (5 mL) is added to the mixture.
-
Reflux : The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Work-up : After cooling, the reaction mixture is poured into crushed ice.
-
Extraction : The product is extracted with diethyl ether (3 x 30 mL).
-
Purification : The crude product is purified by an appropriate method, such as recrystallization, to yield the 3,5-diaryl isoxazole.[9]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the isoxazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10]
-
Formazan Solubilization : The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated, and the IC50 value is determined from a dose-response curve.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method tests the susceptibility of bacteria to antimicrobials.
-
Inoculum Preparation : A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is prepared in sterile saline.[2]
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[1]
-
Disk Application : Paper disks impregnated with a known concentration of the isoxazole derivative are placed on the agar surface.[5]
-
Incubation : The plates are incubated at 35-37°C for 18-24 hours.[5]
-
Zone of Inhibition Measurement : The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[2]
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.
-
Animal Dosing : The test compound (isoxazole derivative) or a standard anti-inflammatory drug is administered to rats, typically 30-60 minutes before carrageenan injection.[6]
-
Induction of Edema : A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rat.[13]
-
Paw Volume Measurement : The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
HSP90 Inhibition Assay (ELISA-based)
This assay quantifies the inhibition of Heat Shock Protein 90.
-
Plate Preparation : A 96-well plate is pre-coated with an antibody specific for HSP90.
-
Sample and Standard Addition : Standards and samples (e.g., cell lysates treated with isoxazole derivatives) are added to the wells and incubated.
-
Detection Antibody : A biotinylated detection antibody specific for HSP90 is added, followed by incubation.
-
Enzyme Conjugate : A streptavidin-HRP conjugate is added to the wells.
-
Substrate Addition : A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.
-
Absorbance Reading : The absorbance is read at a specific wavelength, and the concentration of HSP90 is determined from a standard curve. The degree of inhibition by the isoxazole derivative is then calculated.[14][15][16]
Visualizations
Experimental Workflow for Synthesis and Biological Validation
Caption: Workflow for the synthesis and biological validation of novel isoxazole derivatives.
Simplified HSP90 Inhibition Signaling Pathway
Caption: Mechanism of action for isoxazole-based HSP90 inhibitors in cancer cells.
Carrageenan-Induced Inflammatory Pathway
Caption: Simplified pathway of carrageenan-induced inflammation and its inhibition.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. asm.org [asm.org]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 15. fn-test.com [fn-test.com]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to Isoxazole Synthesis: Methods, Mechanisms, and Experimental Insights
For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and regioselective synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of prevalent isoxazole synthesis methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
The synthesis of the isoxazole ring can be broadly categorized into two primary strategies: the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[1][2][3] Each approach offers distinct advantages and is amenable to various modifications to control regioselectivity and improve yields. This guide will delve into the specifics of these methods, including recent advancements that leverage catalysts and green chemistry principles.
Comparative Analysis of Key Isoxazole Synthesis Methods
The choice of synthetic route to a desired isoxazole derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the required reaction conditions. The following tables summarize quantitative data for some of the most common and innovative methods.
Method 1: [3+2] Cycloaddition of Nitrile Oxides with Alkynes
This method is one of the most versatile and widely employed for the synthesis of isoxazoles. Nitrile oxides, typically generated in situ from aldoximes or hydroximoyl chlorides, react with alkynes to form the isoxazole ring.[1][4] The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often being favored when terminal alkynes are used.[5]
Table 1: Performance Data for [3+2] Cycloaddition Methods
| Method Variation | Dipolarophile | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper(I)-Catalyzed | Terminal Alkyne | CuSO₄·5H₂O, Copper turnings, Chloramine-T | t-BuOH/H₂O | 80 | - | 51 (3,5- and 3,4-isomers) | [6] |
| Hypervalent Iodine-Induced | Terminal Alkyne | PIFA | CH₂Cl₂ | RT | - | 90 | [7] |
| Water-Mediated | 1,3-Diketone | DIPEA | H₂O/MeOH | RT | 1-2 | 95 | [8][9] |
| Ultrasound-Assisted | Alkyne-sulfonamide | Ceric Ammonium Nitrate (CAN) | H₂O/MeCN | RT | - | - | [10] |
| Ball-Milling | Phenylacetylene | Oxone, NaCl, Na₂CO₃ | Solvent-free | RT | - | up to 85 | [11] |
Method 2: Condensation of β-Dicarbonyl Compounds and their Analogs with Hydroxylamine
This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, leading to the formation of the isoxazole ring through a condensation and subsequent cyclization/dehydration sequence.[2][12] A significant challenge with unsymmetrical 1,3-dicarbonyls is the control of regioselectivity.[13][14] Recent methodologies utilizing β-enamino diketones have shown excellent regiochemical control.[13][14]
Table 2: Performance Data for Condensation Methods
| Starting Material | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| β-Enamino Diketone | NH₂OH·HCl, Pyridine, BF₃·OEt₂ | Acetonitrile | RT | - | - | [5][13] |
| 3-(Dimethylamino)-1-arylprop-2-en-1-one | NH₂OH·HCl | Water | 50 | 2 | up to 95 | [15] |
| β-Nitroenones | SnCl₂·2H₂O | Ethyl Acetate | - | - | 55-91 | [16] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot, three-step procedure is convenient for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes.[6]
Materials:
-
Aldehyde (e.g., trans-cinnamaldehyde)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Chloramine-T trihydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Copper turnings
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
To a solution of hydroxylamine hydrochloride (21 mmol) in 80 mL of a 1:1 mixture of t-BuOH and water, add the aldehyde (20 mmol) and sodium hydroxide (21 mmol).
-
Stir the mixture at ambient temperature for 30 minutes, monitoring for the completion of oxime formation by TLC.
-
Add Chloramine-T trihydrate (21 mmol) in small portions over 5 minutes.
-
Add CuSO₄·5H₂O (0.6 mmol) and copper turnings (approx. 50 mg).
-
Heat the reaction mixture to 80°C.
-
Upon completion, the product can be isolated by simple filtration or aqueous workup.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones
This method allows for the controlled synthesis of 3,4-disubstituted isoxazoles by leveraging a Lewis acid to direct the cyclization.[5][13]
Materials:
-
β-Enamino diketone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
The crude product is purified by column chromatography.
Protocol 3: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides
This green chemistry approach utilizes ultrasound irradiation to accelerate a one-pot, five-component reaction.[17]
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Primary amine
-
Propargyl bromide
-
Saccharin
-
Calcium chloride (CaCl₂)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
Combine the aldehyde, hydroxylamine hydrochloride, primary amine, propargyl bromide, saccharin, CaCl₂, and K₂CO₃ in water.
-
Subject the mixture to ultrasound irradiation using a sonotrode.
-
Monitor the reaction, which is typically complete within 13-17 minutes.
-
The product can be isolated and purified by standard methods.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for isoxazole synthesis.
Caption: Mechanism of Isoxazole Synthesis via [3+2] Cycloaddition.
Caption: Pathway for Isoxazole Synthesis from 1,3-Dicarbonyls.
Caption: General Experimental Workflow for Isoxazole Synthesis.
References
- 1. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5-(2-Thienyl)isoxazole Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. When coupled with a thiophene moiety, these compounds present a unique chemical space for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2-thienyl)isoxazole analogs, with a focus on their potential as anticancer agents. The information presented herein is derived from experimental data to guide the rational design of more potent and selective drug candidates.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the anticancer properties of 5-(thiophen-2-yl)isoxazole derivatives. A notable study by Kumar et al. (2022) investigated a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles for their cytotoxic effects against the human breast cancer cell line, MCF-7. The results highlight key structural features that govern the anticancer potency of these analogs.[1][2]
The core structure investigated was the 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole scaffold. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against the MCF-7 cell line, which is an estrogen receptor-positive (ERα+) cell line.
| Compound ID | R (Substitution on 3-phenyl ring) | IC50 (µM) against MCF-7[2] |
| TTI-1 | H | 4.34 |
| TTI-2 | 4-F | 3.89 |
| TTI-3 | 4-Cl | 3.12 |
| TTI-4 | 3,4-di(OCH3) | 2.63 |
| TTI-5 | 2,5-di(OCH3) | 2.25 |
| TTI-6 | 3,4,5-tri(OCH3) | 1.91 |
| TTI-7 | 4-OH, 3-OCH3 | 2.86 |
| TTI-8 | 4-N(CH3)2 | 4.11 |
| TTI-9 | 4-CF3 | 3.54 |
| TTI-10 | 3-NO2 | 4.68 |
| TTI-11 | 4-NO2 | 4.92 |
Key Findings from the Structure-Activity Relationship Study:
-
Importance of the 5-(Thiophen-2-yl) Group: The presence of the unsubstituted thiophene ring at the 5th position of the isoxazole core was found to be crucial for the anticancer activity.[1][2]
-
Influence of the 3-Aryl Substituent: The nature and position of substituents on the 3-phenyl ring significantly modulate the cytotoxic potency.
-
Electron-donating groups: Methoxy (-OCH3) groups on the phenyl ring generally enhance the activity. The potency increases with the number of methoxy substituents, with the 3,4,5-trimethoxy analog (TTI-6) being the most potent compound in the series (IC50 = 1.91 µM).[2]
-
Electron-withdrawing groups: Halogens (F, Cl) at the 4-position of the phenyl ring lead to moderate activity. In contrast, strongly electron-withdrawing nitro (-NO2) groups at the 3- or 4-position are detrimental to the activity.[2]
-
-
Role of the 4-Trifluoromethyl Group: The -CF3 group at the 4th position of the isoxazole ring is a key feature of this series of potent analogs.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key experimental protocols used in the evaluation of the 5-(2-thienyl)isoxazole analogs.
Synthesis of 3-Aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles
A novel, metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy was employed for the synthesis of the target compounds. The process starts with readily available α,β-unsaturated ketones, which react with commercially available and cost-effective reagents such as CF3SO2Na and tBuONO.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was evaluated against the human breast cancer cell line MCF-7 using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the most potent compounds on the cell cycle distribution was analyzed by flow cytometry.
-
Cell Treatment: MCF-7 cells were treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis induction by the lead compounds was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: MCF-7 cells were treated with the test compound at its IC50 concentration for 24 hours.
-
Staining: After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Experimental Workflow
The potent anticancer activity of the 5-(thiophen-2-yl)isoxazole analogs against the ERα-positive MCF-7 cell line suggests a potential mechanism of action involving the estrogen receptor signaling pathway. Inhibition of ERα can disrupt the growth and proliferation of ER-dependent breast cancer cells.
Caption: Proposed mechanism of action of 5-(thiophen-2-yl)isoxazole analogs targeting the ERα signaling pathway.
The general workflow for a structure-activity relationship study of novel chemical entities is a systematic process involving design, synthesis, and biological evaluation.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Thiophene-Isoxazole Compounds Against Drug-Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens and cancer cell lines presents a formidable challenge to global health. In the quest for novel therapeutics, heterocyclic compounds, particularly isoxazole derivatives, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the efficacy of compounds based on the 5-(2-thienyl)isoxazole-3-carboxylate scaffold against various drug-resistant strains, drawing upon available experimental data for close structural analogs.
Antimicrobial Efficacy Against Drug-Resistant Bacteria
While specific data for Methyl 5-(2-thienyl)isoxazole-3-carboxylate is limited in the reviewed literature, studies on related isoxazole derivatives demonstrate promising antibacterial potential. The isoxazole nucleus is a key feature in several clinically used antibiotics, including cloxacillin and dicloxacillin, known for their activity against β-lactamase-producing bacteria.[1]
Comparative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isoxazole derivatives against representative drug-resistant bacterial strains. It is important to note that these are not direct tests of this compound but of structurally related compounds, offering insights into the potential of this chemical class.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli MTCC 443 | 95 - 117 | Cloxacillin | 120 |
| N3, N5-di(substituted)isoxazole-3,5-diamines | S. aureus MTCC 96 | 95 - 100 | Cloxacillin | 100 |
| Triazole-Isoxazole Hybrids | E. coli ATCC 25922 | - | Cefotaxime, Imipenem | - |
| Triazole-Isoxazole Hybrids | P. aeruginosa | - | Fosfomycin, Amikacin | - |
Note: Specific MIC values for the triazole-isoxazole hybrids against standard antibiotics were not provided in the source material, but the study indicated comparable or superior activity of the novel compounds.[2]
Cytotoxic Efficacy Against Drug-Resistant Cancer Cell Lines
Derivatives of 5-(thiophen-2-yl)isoxazole have shown significant potential as anticancer agents. Research into 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles revealed potent and selective cytotoxicity against human breast cancer cell lines.[3][4]
Comparative Data:
The table below presents the half-maximal inhibitory concentration (IC50) values for 5-(thiophen-2-yl)isoxazole derivatives against the MCF-7 breast cancer cell line, a model often used to study drug resistance.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TTI-6¹ | MCF-7 | 1.91 | Doxorubicin | Not specified in study |
| TTI-4² | MCF-7 | 2.63 | Doxorubicin | Not specified in study |
| 2e³ | B16F1 (Melanoma) | 0.079 | Doxorubicin | 0.056 |
¹TTI-6: 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole[3] ²TTI-4: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole[4] ³2e: A 5-methyl-3-phenylisoxazole-4-carboxamide derivative[5]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on isoxazole derivatives suggest several potential pathways.
Antimicrobial Action: Isoxazole-containing antibiotics, like the penicillins cloxacillin and dicloxacillin, function by inhibiting bacterial cell wall synthesis.[1] Other derivatives may act by inhibiting protein synthesis or other essential metabolic pathways.[1]
Anticancer Action: In cancer cells, isoxazole derivatives have been shown to induce apoptosis and inhibit key signaling pathways.[10][11] Some derivatives target tubulin polymerization, disrupt cell cycle progression, or inhibit crucial enzymes like topoisomerase and histone deacetylases (HDACs).[11] For the 5-(thiophen-2-yl)isoxazole derivatives, one identified target is the estrogen receptor alpha (ERα), a key driver in certain types of breast cancer.[4]
Visualizations
Workflow for Antimicrobial Susceptibility Testing.
Workflow for Cytotoxicity (MTT) Assay.
Potential Anticancer Mechanisms of Isoxazole Derivatives.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro and in vivo correlation of the activity of Methyl 5-(2-thienyl)isoxazole-3-carboxylate"
Exploring Compound Activity
Developing Comparison Framework
I've expanded my research plan to include a detailed comparison framework for Methyl 5-(2-thienyl)isoxazole-3-carboxylate. My priority is extracting quantitative data – IC50s, EC50s, pharmacokinetic parameters, and efficacy data – from relevant studies. I'll then organize this into structured tables and generate Graphviz diagrams to visually represent experimental workflows and signaling pathways, which will culminate in a comparison guide.
Exploring Relevant Data Gaps
My initial search for in vitro and in vivo correlations of the activity of this compound proved unfruitful. I've shifted focus to analyzing synthesis and biological evaluation data of isoxazole derivatives generally. There's a notable gap here.
Expanding Search Parameters
I've widened the search to include related isoxazole derivatives, as the specific molecule's in vitro-in vivo correlation data is absent. This reveals several biological activity studies: some report anticancer IC50 values, while others detail antimicrobial or antitubercular MIC values. I'll construct a comparative guide highlighting these diverse activities, given the data limitations.
Extracting Quantitative Data
I'm now deeply immersed in the search results, meticulously extracting IC50 and MIC values for related isoxazole derivatives. The goal is to build a solid foundation for the comparative guide. I'm focusing on consistency in data reporting across studies, and also looking for associated in vivo data for those same compounds, though this may require some broadening of the criteria.
Compiling the Comparative Guide
I'm now extracting quantitative data like IC50 and MIC values, as well as experimental methodologies from diverse sources. I've found helpful comparative data on compounds alongside isoxazole derivatives. The data is organized in tables, to make comparison easier, and any alternative drug activity information from the source studies is included. The guide will highlight the diverse biological activities observed. I'm now crafting the final comparative guide document, with emphasis on the limitations of in vivo correlation for the core target compound.
A Head-to-Head Comparison of Thienyl-Isoxazoles with Existing Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of thienyl-isoxazole compounds with established therapeutic agents in the fields of oncology, inflammation, and infectious diseases. The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to facilitate an objective evaluation of thienyl-isoxazoles as potential therapeutic candidates.
Anticancer Activity: Thienyl-Isoxazoles vs. Standard Chemotherapeutics
Thienyl-isoxazole derivatives have demonstrated significant potential as anticancer agents. Recent studies have highlighted their efficacy against various cancer cell lines, with some compounds exhibiting potency comparable or superior to existing drugs.
Data Presentation: In Vitro Anticancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thienyl-isoxazole-containing compounds against various cancer cell lines, compared to standard anticancer drugs. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound | Cancer Cell Line | Thienyl-Isoxazole Derivative IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thieno[2,3-d]pyrimidine-isoxazole | 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | A549 (Lung Carcinoma) | 0.00279 | Gefitinib | 17.90 |
| HCT116 (Colorectal Carcinoma) | 0.00669 | Gefitinib | 21.55 | ||
| MCF-7 (Breast Adenocarcinoma) | 0.00421 | Gefitinib | 20.68 | ||
| Thiazole-isoxazole Hybrid | Compound 4c (2-(4-hydroxybenzylidene)hydrazinyl)-thiazol-4[5H]-one with isoxazole moiety | MCF-7 (Breast Adenocarcinoma) | 2.57 | Staurosporine | 6.77 |
| HepG2 (Hepatocellular Carcinoma) | 7.26 | Staurosporine | 8.4 | ||
| Pyrazolyl-thiazole-isoxazole | Compound 16a | MCF-7 (Breast Adenocarcinoma) | 6.25 | Dasatinib | 7.99 |
| Doxorubicin | 3.1 | ||||
| A549 (Lung Carcinoma) | 14.3 | Dasatinib | 11.8 | ||
| Doxorubicin | 2.42 |
Note: The data indicates that certain thieno[2,3-d]pyrimidine-isoxazole derivatives show remarkably higher potency than Gefitinib in the tested cell lines[1]. Some thiazole-isoxazole hybrids also demonstrate competitive activity against Staurosporine[2]. However, the pyrazolyl-thiazole-isoxazole derivative showed varied efficacy compared to Dasatinib and Doxorubicin[3].
Mechanism of Action: Apoptosis Induction
Isoxazole derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis.[4][5] This process is a critical pathway for eliminating cancerous cells.
Experimental Protocols: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the thienyl-isoxazole compounds or the reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Thienyl-Isoxazoles vs. COX-2 Inhibitors
Certain isoxazole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] This suggests a potential role for thienyl-isoxazoles as anti-inflammatory agents.
Data Presentation: In Vitro COX-2 Inhibition
The following table presents the IC50 values for COX-2 inhibition by isoxazole derivatives compared to the selective COX-2 inhibitor, Celecoxib.
| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Reference Drug COX-2 IC50 (µM) | Reference Drug Selectivity Index |
| Halogenated triarylpyrazole | Compound 12 | >10 | 0.049 | >204 | Celecoxib | 0.055 | 179.4 |
| Compound 13 | >10 | 0.057 | >175 | Celecoxib | 0.055 | 179.4 | |
| Compound 14 | >10 | 0.054 | >185 | Celecoxib | 0.055 | 179.4 | |
| Pyrazolyl-thiazolidinone | Compound 16a | - | - | 134.6 | Celecoxib | - | 24.09 |
| Compound 18f | - | - | 42.13 | Celecoxib | - | 24.09 |
Note: The data indicates that some halogenated triarylpyrazole isoxazole derivatives exhibit COX-2 inhibitory potency comparable to Celecoxib, with a potentially higher selectivity index.[6] Additionally, certain pyrazolyl-thiazolidinone isoxazoles show a higher selectivity index for COX-2 over COX-1 compared to Celecoxib.[3]
Mechanism of Action: COX-2 Inhibition
Thienyl-isoxazoles can selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Experimental Protocols: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified human recombinant COX-1 or COX-2 enzyme is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is incubated with various concentrations of the thienyl-isoxazole compound or reference inhibitor (e.g., Celecoxib) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity: Thienyl-Isoxazoles vs. Standard Antibiotics
Thienyl-isoxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Data Presentation: In Vitro Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of thienyl-isoxazoline compounds against various microbial strains. Lower MIC values indicate greater antimicrobial activity.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. flavus (µg/mL) |
| 5c | 6.25 | 12.5 | 6.25 | 12.5 | 6.25 |
| 5j | 12.5 | 6.25 | 12.5 | 6.25 | 12.5 |
Reference Antibiotics (Typical MIC ranges, for context):
-
Ciprofloxacin: MIC90 values can range from <0.015 to 1 mg/L (or µg/mL) for various bacteria.[7]
-
Ampicillin: MIC values vary widely depending on the bacterial strain and resistance mechanisms.
Note: Direct head-to-head comparative studies with standard antibiotics using the same experimental setup were not extensively available in the reviewed literature. The provided data for thienyl-isoxazolines suggests potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8] For a definitive comparison, further studies directly comparing these compounds with standard antibiotics under identical conditions are required.
Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The thienyl-isoxazole compound or reference antibiotic is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of Thieno[2,3-d]pyrimidine-Isoxazole Derivatives
A general synthetic route to thieno[2,3-d]pyrimidine derivatives containing an isoxazole moiety is outlined below.
This synthesis typically involves the cyclization of a 2-aminothiophene-3-carbonitrile with an acyl chloride to form a thieno[2,3-d]pyrimidin-4-one intermediate.[9] This intermediate is then chlorinated, followed by a substitution reaction with an appropriate isoxazole alcohol in the presence of a base to yield the final thieno[2,3-d]pyrimidine-isoxazole derivative.[9]
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The data presented should be further validated through independent studies. The information provided does not constitute medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Cross-Reactivity Profile of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a novel isoxazole derivative. While specific experimental data for this compound is not yet publicly available, this document outlines a comprehensive strategy for its evaluation against a panel of relevant off-targets. The selection of these targets is based on the known pharmacological activities of structurally related isoxazole compounds, which have demonstrated a broad range of biological effects including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4][5][6]
The following sections detail a proposed experimental workflow, hypothetical data for comparative analysis, and standardized protocols for conducting the necessary assays. This guide is intended to serve as a robust starting point for the preclinical safety and selectivity profiling of this compound.
Experimental Workflow and Logical Assessment
A systematic approach to evaluating cross-reactivity is essential for identifying potential off-target effects and understanding the selectivity profile of a compound. The workflow begins with a broad screening panel against targets from different protein families, followed by more specific dose-response studies for any identified "hits."
The logical relationship in a cross-reactivity study involves comparing the potency of the compound at its primary target with its potency at potential off-targets. A significant potency window between the primary target and any off-targets is indicative of a selective compound.
Comparative Data Table (Hypothetical)
The following table presents hypothetical cross-reactivity data for this compound against a panel of targets selected based on the known activities of other isoxazole derivatives. This format allows for a clear comparison of the compound's potency at its intended target versus potential off-targets.
| Target Class | Target Name | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM |
| Primary Target | Target X | Enzyme Inhibition | 0.05 | 98% |
| Enzymes | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 15.2 | 35% |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | > 100 | < 10% | |
| Xanthine Oxidase | Enzyme Inhibition | 8.5 | 55% | |
| Tubulin | Polymerization Assay | 25.0 | 20% | |
| Kinases | EGFR | Kinase Assay | > 100 | < 5% |
| VEGFR2 | Kinase Assay | 50.1 | 15% | |
| GPCRs | 5-HT2A Receptor | Radioligand Binding | 30.8 | 25% |
| Dopamine D2 Receptor | Radioligand Binding | > 100 | < 10% | |
| Ion Channels | hERG | Electrophysiology | > 100 | < 5% |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are generalized protocols for key assays.
1. Enzyme Inhibition Assay (e.g., for COX-2)
-
Objective: To determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).
-
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (serially diluted)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control and a no-inhibitor (vehicle) control.
-
Add 70 µL of assay buffer containing the COX-2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate to each well.
-
Measure the kinetic or endpoint signal using a plate reader at the appropriate wavelength for the probe used.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Radioligand Binding Assay (e.g., for 5-HT2A Receptor)
-
Objective: To measure the affinity (Ki) of this compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radiolabeled ligand (e.g., [³H]-Ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA)
-
Test compound (serially diluted)
-
Non-specific binding control (e.g., Mianserin)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound dilutions.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled competitor).
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by plotting the percentage of specific binding against the log of the compound concentration.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
3. Cell-Based Functional Assay
-
Objective: To assess the functional consequence of compound binding to an off-target (e.g., agonist or antagonist activity).
-
Protocol: The specific protocol will vary depending on the target and the signaling pathway. For a GPCR, this could involve measuring changes in intracellular cAMP or calcium levels. For a kinase, it might involve measuring the phosphorylation of a downstream substrate in a cellular context. These assays provide a more physiologically relevant measure of off-target activity.
By following this structured approach, researchers can build a comprehensive cross-reactivity profile for this compound, enabling an informed assessment of its selectivity and potential for off-target liabilities.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential activities of isoxazole derivatives [wisdomlib.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the production of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of isoxazole derivatives is a cornerstone of many pharmaceutical research programs, and the efficiency of production is a critical factor in the rapid advancement of new chemical entities. This document outlines two distinct and effective methods—a classical 1,3-dipolar cycloaddition and a chalcone-based synthesis—providing detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters of the two synthetic methodologies for producing 5-(2-thienyl)isoxazole-3-carboxylates. It is important to note that while these methods are established for this class of compounds, specific yield and reaction condition optimizations for the methyl ester may be required.
| Parameter | Method 1: 1,3-Dipolar Cycloaddition | Method 2: Synthesis from Chalcone Intermediate |
| Starting Materials | Thiophene-2-carboxaldehyde, Hydroxylamine hydrochloride, Methyl propiolate | 2-Acetylthiophene, Thiophene-2-carboxaldehyde, Hydroxylamine hydrochloride |
| Key Reagents | N-Chlorosuccinimide (NCS), Triethylamine (or other base) | Sodium hydroxide (or other base) |
| Reaction Steps | Typically a one-pot, three-step process | Two distinct steps: chalcone formation and subsequent cyclization |
| Typical Reaction Time | 4-12 hours | 8-24 hours |
| Typical Temperature | Room temperature to 50°C | Room temperature to reflux |
| Solvent System | Dichloromethane, Ethanol, or Deep Eutectic Solvents | Ethanol, Methanol |
| Purification | Column chromatography | Recrystallization or column chromatography |
| Reported Yield (for analogous compounds) | 60-85% | 65-90% |
| Key Advantages | One-pot procedure, milder reaction conditions | Readily available starting materials, often higher yields |
| Key Disadvantages | In-situ generation of nitrile oxide can have side reactions | Two separate reaction and purification steps |
Experimental Protocols
Method 1: 1,3-Dipolar Cycloaddition of Thiophene-2-carboxaldehyde Oxime and Methyl Propiolate
This method relies on the in-situ generation of a nitrile oxide from thiophene-2-carboxaldehyde oxime, which then undergoes a [3+2] cycloaddition with methyl propiolate.
Step 1: Formation of Thiophene-2-carboxaldehyde Oxime
-
To a stirred solution of thiophene-2-carboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).
-
Add a base such as pyridine or sodium acetate (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the oxime can be used directly in the next step or isolated by pouring the reaction mixture into water and filtering the resulting precipitate.
Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0°C to generate the corresponding hydroxamoyl chloride.
-
To this mixture, add triethylamine (1.2 equivalents) dropwise at 0°C to generate the nitrile oxide in-situ.
-
Immediately add methyl propiolate (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Method 2: Synthesis from a Chalcone Intermediate
This two-step method involves the initial Claisen-Schmidt condensation to form a thiophene-containing chalcone, followed by cyclization with hydroxylamine.
Step 1: Synthesis of (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one (Thiophene Chalcone)
-
In a flask, dissolve 2-acetylthiophene (1 equivalent) and thiophene-2-carboxaldehyde (1 equivalent) in ethanol.
-
To this stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide, dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours. A precipitate should form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid chalcone, wash it with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the chalcone. It can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
-
Suspend the synthesized thiophene chalcone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the suspension.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the isoxazole derivative.
-
Filter the solid product, wash it with water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
The resulting carboxylic acid can be esterified to the methyl ester by standard methods, such as refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.
Caption: A schematic overview of the 1,3-dipolar cycloaddition route.
Confirming Mechanism of Action: A Comparative Guide to First vs. Third-Generation EGFR Inhibitors
This guide provides a comparative analysis of Gefitinib (a first-generation EGFR inhibitor) and Osimertinib (a third-generation EGFR inhibitor) to illustrate how comparative studies, supported by experimental data, can elucidate and confirm their distinct mechanisms of action in the context of non-small cell lung cancer (NSCLC).
Introduction: The Evolution of EGFR-Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1][2] In many cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[3][4] The development of EGFR Tyrosine Kinase Inhibitors (TKIs) revolutionized the treatment of these cancers.
Gefitinib, a first-generation TKI, proved effective in patients with specific activating EGFR mutations (e.g., Exon 19 deletions, L858R).[5] However, its efficacy is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[6] This challenge prompted the development of third-generation inhibitors like Osimertinib, which was specifically designed to overcome this resistance mechanism.[5][7]
Comparative Mechanism of Action
Both Gefitinib and Osimertinib inhibit the kinase activity of EGFR by competing with ATP at its binding site within the kinase domain.[8] However, their interaction with the receptor and their activity against different EGFR variants are fundamentally different.
-
Gefitinib (First-Generation): Acts as a reversible inhibitor. It binds non-covalently to the ATP-binding pocket and is highly effective against sensitizing mutations. The T790M mutation, however, increases the receptor's affinity for ATP, allowing ATP to outcompete the reversibly-bound Gefitinib, thereby restoring kinase activity and rendering the drug ineffective.[6]
-
Osimertinib (Third-Generation): Functions as an irreversible inhibitor. It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site.[8] This irreversible binding provides sustained inhibition and is a key reason for its high potency against the T790M resistance mutation.[5] Furthermore, Osimertinib was designed to be selective for mutant EGFR over wild-type EGFR, which can lead to a more favorable safety profile.[5]
The diagram below illustrates the core EGFR signaling pathway and the distinct inhibitory mechanisms of Gefitinib and Osimertinib in the context of the T790M resistance mutation.
Data Presentation: In Vitro Inhibitory Activity
Comparative quantitative analysis is essential to confirm the differential mechanisms of action. The half-maximal inhibitory concentration (IC50), which measures the potency of an inhibitor, is a key metric. The data below, compiled from preclinical studies, compares the IC50 values of Gefitinib and Osimertinib against cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Gefitinib (IC50, nM) | Osimertinib (IC50, nM) |
| PC9 | Exon 19 deletion (Sensitive) | ~10-20 | <15 |
| H1975 | L858R + T790M (Resistant) | >5000 | <25 |
Data are representative values from published literature.[5][9]
This table clearly demonstrates that while both drugs are potent against the sensitizing Exon 19 deletion mutation, Gefitinib loses its activity by several orders of magnitude in the presence of the T790M resistance mutation. In stark contrast, Osimertinib retains high potency against the T790M mutant, confirming its distinct mechanism designed to overcome this specific resistance.[5]
Experimental Protocols
Reproducible experimental design is the foundation of comparative analysis. Below is a detailed protocol for a common in vitro assay used to determine the IC50 values presented above.
Protocol: Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This assay measures the amount of ADP produced during a kinase reaction, where a lower ADP level indicates greater inhibition of the enzyme.[10][11]
Objective: To determine the IC50 value of a test inhibitor (e.g., Gefitinib, Osimertinib) against a recombinant EGFR kinase domain (wild-type or mutant).
Materials:
-
Recombinant Human EGFR (active kinase domain, e.g., WT, L858R/T790M)
-
Test Inhibitors (Gefitinib, Osimertinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[11]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in the kinase assay buffer. Include a "no inhibitor" positive control (vehicle, e.g., DMSO) and a "no enzyme" blank control.
-
Reaction Setup: Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate.[11]
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well (except the "no enzyme" blank).
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction.[11]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
The workflow for this type of comparative experiment is visualized below.
Conclusion
The comparison between Gefitinib and Osimertinib provides a clear example of how mechanism of action is confirmed through objective, data-driven studies. While both are "EGFR inhibitors," comparative biochemical assays reveal profound differences in their activity against resistance mutations. The quantitative data, showing a >200-fold difference in IC50 against the T790M mutant, confirms that Osimertinib's irreversible binding mechanism successfully overcomes the primary mode of resistance to first-generation inhibitors. This understanding, derived from the comparative methodologies outlined here, is fundamental to the continued development of targeted therapies and the practice of precision oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational and disposal plan for Methyl 5-(2-thienyl)isoxazole-3-carboxylate (CAS No. 517870-23-4). Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on information for structurally similar compounds, general laboratory chemical waste guidelines, and available safety data. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for final guidance on disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Hazard Assessment and Waste Identification
Due to the presence of the isoxazole and thiophene rings, this compound should be treated as a hazardous substance. Thiophene-containing compounds can produce toxic sulfur dioxide gas upon combustion[1]. The compound is classified as a combustible solid and is considered strongly hazardous to water, meaning it should not be disposed of down the drain. Any waste containing this compound, including the pure substance, contaminated labware (e.g., pipette tips, weighing paper), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste[2][3][4].
Quantitative Data Summary
The following table summarizes key hazard and disposal information based on available data for this compound and general chemical waste principles.
| Parameter | Value/Information | Source |
| CAS Number | 517870-23-4 | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 3 (Strongly hazardous to water) | |
| Disposal Method | Via licensed hazardous waste disposal company | [1][5] |
| Sink Disposal | Prohibited | [1][2][6] |
| Trash Disposal | Prohibited | [6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The disposal of this compound must be approached with consideration for its chemical properties.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tightly fitting lid[1][3].
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for liquid chemical waste. Do not mix with other incompatible waste streams[7].
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag.
2. Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[1][3].
-
The label should also include the primary hazards associated with the compound, such as "Combustible" and "Hazardous to Water"[1]. Include the date when the first waste was added to the container.
3. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[3][8].
-
The SAA should be away from sources of ignition and be inspected regularly for any signs of leakage[8].
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste[4].
5. Final Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash[1][6].
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][5]. This ensures that the compound is managed and destroyed in compliance with all environmental regulations, likely through high-temperature incineration[5].
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Methyl 5-(2-thienyl)isoxazole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5-(2-thienyl)isoxazole-3-carboxylate, including operational and disposal plans. The following procedures are based on general guidelines for isoxazole derivatives and fine chemical powders in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted.[1] Based on the potential hazards associated with similar isoxazole compounds, which can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, a comprehensive PPE strategy is crucial.[2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Chemical Safety Goggles or Face Shield | Should be worn at all times to protect from splashes or airborne particles.[1][4] A face shield offers broader protection and should be used in conjunction with goggles when significant splashing is possible.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4] Always inspect gloves for integrity before use and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect skin and clothing.[1] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with an appropriate particulate filter if handling the powder outside of a certified chemical fume hood, or if dust generation is likely.[1][6] |
| Foot Protection | Closed-Toe Shoes | Non-slip, closed-toe shoes are mandatory in a laboratory setting to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
Experimental Workflow for Weighing and Dissolving:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stirrer).
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid compound onto a weigh boat on a calibrated analytical balance.
-
Avoid generating dust.[8] If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Securely close the primary container after weighing.
-
-
Dissolving the Compound:
-
Place the weigh boat with the compound into a beaker containing the appropriate solvent and a magnetic stir bar.
-
Allow the compound to dissolve with gentle stirring.
-
Rinse the weigh boat with a small amount of the solvent to ensure all the compound is transferred to the beaker.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[8]
-
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[7] All materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. The container should be kept closed when not in use. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes any solutions containing the compound and solvent rinses from cleaning glassware. Do not pour down the drain.[8] |
| Sharps Waste | Puncture-Resistant Sharps Container | Includes any contaminated needles or other sharp objects. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Consult EHS: Follow your institution's specific procedures for the final disposal of hazardous chemical waste.[7]
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of contaminated materials.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. hsa.ie [hsa.ie]
- 6. hazmatschool.com [hazmatschool.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
